5-(trifluoromethyl)-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)6-1-2-7-5(3-6)4-8(14-7)9(15)16/h1-4,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRRCNKOGMDNSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589598 | |
| Record name | 5-(Trifluoromethyl)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496946-78-2 | |
| Record name | 5-(Trifluoromethyl)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-TRIFLUOROMETHYL-1H-INDOLE-2-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis Protocol for 5-(Trifluoromethyl)-1H-indole-2-carboxylic acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The document outlines a detailed two-step synthetic protocol, starting from commercially available 4-(trifluoromethyl)aniline. It includes quantitative data, detailed experimental procedures, and visualizations of the synthetic pathway and a relevant biological signaling pathway where indole-2-carboxylic acid derivatives have shown significant activity.
Introduction
This compound is a fluorinated heterocyclic compound of significant interest in the development of novel therapeutic agents. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide details a reliable and reproducible synthesis route, proceeding through the formation of the key intermediate, 5-(trifluoromethyl)isatin.
Synthetic Pathway Overview
The synthesis of this compound is primarily achieved through a two-step process:
-
Step 1: Synthesis of 5-(Trifluoromethyl)isatin from 4-(trifluoromethyl)aniline via the Sandmeyer isatin synthesis.
-
Step 2: Conversion of 5-(Trifluoromethyl)isatin to this compound through a reductive ring-opening and rearrangement.
Experimental Protocols
Step 1: Synthesis of 5-(Trifluoromethyl)isatin
This procedure is adapted from the Sandmeyer isatin synthesis.[1][2][3][4]
Materials:
-
4-(Trifluoromethyl)aniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Concentrated hydrochloric acid
-
Sodium sulfate
-
Concentrated sulfuric acid
-
Ethanol (for recrystallization)
-
Distilled water
Procedure:
-
Preparation of the Isonitrosoacetanilide Intermediate:
-
In a suitable reaction vessel, dissolve chloral hydrate in distilled water.
-
Add anhydrous sodium sulfate to the solution and stir until dissolved.
-
In a separate beaker, dissolve 4-(trifluoromethyl)aniline in a minimal amount of concentrated hydrochloric acid and add this to the chloral hydrate solution.
-
To this mixture, add a solution of hydroxylamine hydrochloride in water.
-
Heat the reaction mixture to reflux for a specified time.
-
Cool the mixture to room temperature, which should result in the precipitation of the isonitrosoacetanilide intermediate.
-
Collect the precipitate by filtration and wash with cold water.
-
-
Cyclization to 5-(Trifluoromethyl)isatin:
-
Carefully add the dried isonitrosoacetanilide intermediate in portions to pre-warmed concentrated sulfuric acid, maintaining the temperature within a specific range.
-
After the addition is complete, continue to stir the mixture at an elevated temperature for a set duration to ensure complete cyclization.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.
-
The resulting precipitate is crude 5-(trifluoromethyl)isatin.
-
Collect the crude product by filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
Purify the crude product by recrystallization from ethanol to yield pure 5-(trifluoromethyl)isatin.
-
Step 2: Conversion of 5-(Trifluoromethyl)isatin to this compound
This generalized procedure is based on the reduction of isatins to indole-2-carboxylic acids.
Materials:
-
5-(Trifluoromethyl)isatin
-
Sodium dithionite (Sodium hydrosulfite)
-
Sodium hydroxide
-
Hydrochloric acid
-
Distilled water
Procedure:
-
In a reaction flask, dissolve 5-(trifluoromethyl)isatin in an aqueous solution of sodium hydroxide.
-
Heat the solution to a specified temperature.
-
Gradually add sodium dithionite to the heated solution. The color of the reaction mixture will likely change.
-
After the addition is complete, maintain the reaction at the elevated temperature for a defined period to ensure complete reduction.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the crude this compound.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Quantitative Data
The following tables summarize the key quantitative parameters for the synthesis.
Table 1: Reaction Conditions for the Synthesis of 5-(Trifluoromethyl)isatin
| Parameter | Value | Reference |
| Molar Ratio (4-(CF3)aniline : Chloral Hydrate) | 1 : 1 to 1 : 1.5 | [5] |
| Molar Ratio (4-(CF3)aniline : Hydroxylamine HCl) | 1 : 1 to 1 : 5 | [5] |
| Reflux Time (Isonitrosoacetanilide formation) | 10 - 120 min | [5] |
| Cyclization Temperature | 10 - 80 °C | [5] |
| Cyclization Time | 20 - 300 min | [5] |
| Recrystallization Solvent | 40 - 95% (v/v) Ethanol | [5] |
Table 2: Expected Yield and Purity
| Compound | Step | Typical Yield | Purity |
| 5-(Trifluoromethyl)isatin | 1 | High | High (after recrystallization) |
| This compound | 2 | Moderate to Good | >95% (after recrystallization) |
Note: Specific yield for the conversion of 5-(trifluoromethyl)isatin was not found in the literature and is based on general isatin reduction reactions.
Biological Context and Signaling Pathway
Indole-2-carboxylic acid derivatives have emerged as a promising scaffold for the development of inhibitors targeting key enzymes in disease pathways. Notably, they have been investigated as inhibitors of HIV-1 integrase and as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[6][7][8]
Inhibition of HIV-1 Integrase
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. It catalyzes the insertion of the viral DNA into the host cell's genome. Indole-2-carboxylic acid derivatives can chelate the essential Mg2+ ions in the active site of the integrase, thereby inhibiting its strand transfer activity.[6][7]
Dual Inhibition of IDO1 and TDO
IDO1 and TDO are enzymes involved in the kynurenine pathway of tryptophan metabolism. In the context of cancer, the upregulation of these enzymes in tumor cells and antigen-presenting cells leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and activation. This creates an immunosuppressive tumor microenvironment. Dual inhibitors based on the indole-2-carboxylic acid scaffold can block this pathway, thereby restoring T-cell function and promoting an anti-tumor immune response.[8]
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of this compound. The described two-step synthesis is a practical approach for obtaining this valuable compound for research and development purposes. The outlined biological contexts highlight the potential of this scaffold in the design of novel therapeutics, particularly in the fields of virology and oncology. Researchers are encouraged to use this guide as a foundation for their synthetic efforts and further exploration of the pharmacological potential of this class of molecules.
References
- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs [mdpi.com]
- 6. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4485241A - Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia - Google Patents [patents.google.com]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Physicochemical Properties of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid, a versatile building block in medicinal chemistry. Due to the limited availability of experimentally determined data for this specific compound in publicly accessible literature, this guide also includes predicted values and data from structurally similar compounds to provide a comparative context. Furthermore, it outlines general experimental protocols for the synthesis and characterization of such molecules and explores the biological relevance of its derivatives, focusing on the inhibition of microsomal triglyceride transfer protein (MTP).
Core Physicochemical Data
The following table summarizes the available physicochemical data for this compound. It is important to note that many of the quantitative values are either predicted or derived from similar compounds due to a lack of direct experimental measurements in the reviewed literature.
| Property | Value | Source/Comment |
| IUPAC Name | This compound | |
| CAS Number | 496946-78-2 | [1][2] |
| Molecular Formula | C₁₀H₆F₃NO₂ | [1][2] |
| Molecular Weight | 229.16 g/mol | [1][2] |
| Physical State | Solid | [1] |
| Melting Point | Data not available | For comparison, 5-(trifluoromethyl)pyridine-2-carboxylic acid has a melting point of 135-137 °C.[3] |
| Boiling Point | Data not available | For comparison, the predicted boiling point of 5-(trifluoromethyl)pyridine-2-carboxylic acid is 273.7±40.0 °C.[3] |
| pKa | Data not available | For comparison, the predicted pKa of 5-(trifluoromethyl)pyridine-2-carboxylic acid is 3.13±0.10.[3] |
| logP | Data not available | The trifluoromethyl group is known to enhance lipophilicity.[4] |
| Water Solubility | Data not available | For comparison, 5-(trifluoromethyl)pyridine-2-carboxylic acid is described as slightly soluble in water.[3] |
Experimental Protocols
General Synthesis of 5-substituted-1H-indole-2-carboxylic acids
A common route for the synthesis of 5-substituted indole-2-carboxylic acids is the Fischer indole synthesis.[5] This method involves the reaction of a substituted phenylhydrazine with a pyruvate derivative, followed by cyclization under acidic conditions.
Workflow for the Synthesis of this compound:
Determination of Physicochemical Properties
Standard laboratory procedures can be employed to determine the key physicochemical properties.
Workflow for Experimental Property Determination:
Biological Activity and Signaling Pathway Involvement
While direct biological activity data for this compound is scarce, a notable derivative, dirlotapide , has been identified as a potent inhibitor of the microsomal triglyceride transfer protein (MTP).[6] Dirlotapide is a complex amide synthesized from the parent carboxylic acid.[6] MTP plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestines.[7][8][9]
Inhibition of MTP blocks the loading of triglycerides onto nascent apoB, thereby preventing the formation of very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.[10][11] This leads to a reduction in the secretion of these lipoproteins into the bloodstream, ultimately lowering plasma levels of triglycerides and cholesterol.[10][11] This mechanism of action has been explored for the treatment of obesity and hyperlipidemia.[12]
Signaling Pathway of MTP Inhibition:
Conclusion
This compound is a valuable synthon in drug discovery, largely owing to the influence of the trifluoromethyl group on the electronic and pharmacokinetic properties of the resulting molecules. While comprehensive experimental data on the parent compound is limited, the biological activity of its derivatives, such as the MTP inhibitor dirlotapide, highlights the potential of this chemical scaffold. Further experimental characterization of the core molecule is warranted to fully elucidate its properties and expand its utility in the development of novel therapeutics.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. calpaclab.com [calpaclab.com]
- 3. 5-(Trifluoromethyl)pyridine-2-carboxylic acid CAS#: 80194-69-0 [m.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microsomal Triglyceride Transfer Protein: From Lipid Metabolism to Metabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microsomal triglyceride transfer protein - Wikipedia [en.wikipedia.org]
- 10. What are MTTP inhibitors and how do they work? [synapse.patsnap.com]
- 11. login.medscape.com [login.medscape.com]
- 12. Dirlotapide, a U.S. Food and Drug Administration-Approved First-in-Class Obesity Drug for Dogs—Will Humans Be Next? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(Trifluoromethyl)-1H-indole-2-carboxylic Acid (CAS: 496946-78-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)-1H-indole-2-carboxylic acid is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the incorporation of a trifluoromethyl (-CF3) group at the 5-position imparts unique physicochemical properties that can enhance a molecule's therapeutic potential. The strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity of the carboxylic acid, modulate the electron density of the indole ring, and improve metabolic stability and lipophilicity, thereby favorably impacting the pharmacokinetic and pharmacodynamic profiles of derivative compounds.
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role as a versatile intermediate in the development of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 496946-78-2 | [1] |
| Molecular Formula | C₁₀H₆F₃NO₂ | [1] |
| Molecular Weight | 229.16 g/mol | |
| Appearance | Solid | |
| Purity | ≥97% | [2] |
| Canonical SMILES | O=C(O)C1=CC2=CC(C(F)(F)F)=CC=C2N1 | [1] |
| InChI | InChI=1S/C10H6F3NO2/c11-10(12,13)6-1-2-7-5(3-6)4-8(14-7)9(15)16/h1-4,14H,(H,15,16) | [1] |
| InChI Key | FYRRCNKOGMDNSI-UHFFFAOYSA-N | [1] |
Synthesis
Conceptual Synthetic Pathways
a) Reissert Indole Synthesis
The Reissert indole synthesis involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.[3][4][5][6] For the synthesis of the title compound, the starting material would be 2-nitro-4-(trifluoromethyl)toluene.
Caption: Reissert Synthesis Approach.
b) Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[7][8] To synthesize the ester precursor of the title compound, 4-(trifluoromethyl)phenylhydrazine would be reacted with an appropriate pyruvate derivative, such as ethyl pyruvate, followed by cyclization and subsequent hydrolysis.
Caption: Fischer Synthesis Approach.
Spectroscopic Data (Predicted and Analog-Based)
While experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the known spectra of similar indole-2-carboxylic acid derivatives and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons. The proton at the 3-position will likely appear as a singlet. The protons on the benzene ring will exhibit splitting patterns consistent with a 1,2,4-trisubstituted system, with coupling to the fluorine atoms of the -CF₃ group potentially observable. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm), and the NH proton of the indole ring will also be a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the ten carbon atoms. The carbonyl carbon of the carboxylic acid will be in the downfield region (around 160-170 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum is expected to display characteristic absorption bands for the functional groups present:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1680-1710 cm⁻¹.
-
An N-H stretching band for the indole ring, typically around 3300-3500 cm⁻¹.
-
Strong C-F stretching bands associated with the trifluoromethyl group, usually found in the 1000-1350 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak at m/z 229. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the trifluoromethyl group (-CF₃, 69 Da).
Applications in Drug Discovery and Organic Synthesis
This compound serves as a key starting material for the synthesis of a variety of biologically active molecules. Its utility is demonstrated in the preparation of enzyme inhibitors and other potential therapeutic agents.
Synthesis of a Microsomal Triglyceride Transfer Protein (MTP) Inhibitor
This compound is a precursor in the synthesis of dirlotapide, a microsomal triglyceride transfer protein (MTP) inhibitor developed for the management of obesity in dogs.[9]
Precursor for Anti-Trypanosoma cruzi Agents
Derivatives of this compound have been investigated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.
Scaffold for HIV-1 Integrase Inhibitors
The indole-2-carboxylic acid scaffold is being explored for the development of novel HIV-1 integrase strand transfer inhibitors.[1] The trifluoromethyl substituent at the 5-position can be a key feature in optimizing the potency and pharmacokinetic properties of these inhibitors.
Experimental Protocols
The following is a detailed experimental protocol for the use of this compound in the synthesis of an amide derivative, as reported in the development of anti-Trypanosoma cruzi agents.
Synthesis of N-(4-(Methylsulfonamido)benzyl)-5-(trifluoromethyl)-1H-indole-2-carboxamide
Caption: Amide Coupling Workflow.
Procedure:
To a solution of this compound (69 mg, 0.30 mmol) and N-(4-(aminomethyl)phenyl)methanesulfonamide hydrochloride (85 mg, 0.36 mmol) in a suitable solvent such as dimethylformamide (DMF), a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., diisopropylethylamine) are added. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography (FCC) on silica gel, typically using a gradient of methanol in dichloromethane, to yield the title compound as a white solid (71 mg, 58% yield).
Characterization Data for the Product:
-
¹H NMR (250 MHz, DMSO-d₆): δ 12.06 (s, 1H), 9.67 (s, 1H), 9.17 (t, J = 5.9 Hz, 1H), 8.07 (s, 1H), 7.60 (d, J = 8.7 Hz, 1H), 7.46 (dd, J = 8.8, 1.8 Hz, 1H), 7.31 (d, J = 8.3 Hz, 3H), 7.18 (d, J = 8.5 Hz, 2H), 4.47 (d, J = 5.8 Hz, 2H), 2.95 (s, 3H).
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. The presence of the trifluoromethyl group at the 5-position of the indole ring provides a powerful tool for modulating the physicochemical and pharmacological properties of lead compounds. Its utility in the synthesis of enzyme inhibitors and other therapeutic candidates highlights its importance for researchers and professionals in the field of drug development. Further exploration of its synthetic accessibility and biological applications is likely to yield novel and effective therapeutic agents.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Indole-2-carboxylic acid(1477-50-5) 13C NMR spectrum [chemicalbook.com]
- 3. Reissert Indole Synthesis [drugfuture.com]
- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Frontier: A Technical Guide to Trifluoromethyl Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into the indole scaffold has emerged as a powerful tool in medicinal chemistry, significantly enhancing the therapeutic potential of this privileged heterocyclic motif. The unique electronic properties of the CF3 group, including its high electronegativity and lipophilicity, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, leading to improved metabolic stability, enhanced binding affinity to biological targets, and increased cell permeability. This technical guide provides an in-depth exploration of the diverse biological activities of trifluoromethyl indole derivatives, focusing on their anticancer, anti-HIV, and antimicrobial properties. It offers a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to support further research and development in this promising area.
Quantitative Biological Activity Data
The following tables summarize the reported biological activities of various trifluoromethyl indole derivatives, providing a comparative overview of their potency across different therapeutic areas.
Table 1: Anticancer Activity of Trifluoromethyl Indole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Trifluoromethyl-isoxazole derivative | MCF-7 (Breast) | 2.63 | [1] |
| 4-Trifluoromethyl-isoxazole derivative | 4T1 (Breast) | - | [1] |
| 4-Trifluoromethyl-isoxazole derivative | PC-3 (Prostate) | - | [1] |
| Bisindole with 4-trifluoromethyl substituent | HepG2 (Liver) | 7.37 | [2] |
| Indole-sulfonamide derivative 36 | HuCCA-1 (Cholangiocarcinoma) | 9.69 | [2] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine 3b | A375 (Melanoma) | Strong cytotoxic effect | [3] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine 3b | C32 (Melanoma) | Strong cytotoxic effect | [3] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine 3b | DU145 (Prostate) | Strong cytotoxic effect | [3] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine 3b | MCF-7 (Breast) | Strong cytotoxic effect | [3] |
Table 2: Anti-HIV Activity of Trifluoromethyl Indole Derivatives
| Compound/Derivative | HIV Strain | Cell Line | EC50 (µM) | IC50 (µM) | Reference |
| Pyrrolobenzoxazepinone 16e | HIV-1 (AZT-sensitive) | MT-4 | - | 0.25 | [4] |
| C2/C7 doubly arylated tetrapodal derivative 33 (AL-518) | HIV-1 | MT-4 | 0.006 | - | [5] |
| 1,2,4-triazole phenylalanine derivative d19 | HIV-1 | MT-4 | 2.69 | - | [6] |
| 1,2,4-triazole phenylalanine derivative d19 | HIV-2 | MT-4 | 2.69 | - | [6] |
Table 3: Antimicrobial Activity of Trifluoromethyl Indole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| N-(trifluoromethyl)phenyl pyrazole derivative 13 | MRSA | 3.12 | [7] |
| N-(trifluoromethyl)phenyl pyrazole derivative 25 | S. aureus (3/5 strains) | 0.78 | [7] |
| N-(trifluoromethyl)phenyl pyrazole derivative 25 | S. epidermidis | 1.56 | [7] |
| N-(trifluoromethyl)phenyl pyrazole derivative 25 | E. faecium | 0.78 | [7] |
| Indole-triazole derivative | S. aureus | 3.125-50 | [8] |
| Indole-triazole derivative | MRSA | 3.125-50 | [8] |
| Indole-triazole derivative | E. coli | 3.125-50 | [8] |
| Indole-triazole derivative | B. subtilis | 3.125-50 | [8] |
| Indole-triazole derivative | C. albicans | 3.125-50 | [8] |
| Indole-triazole derivative | C. krusei | 3.125-50 | [8] |
| 4-amino substituted 2,8-bis(trifluoromethyl)quinoline 1 | M. tuberculosis H37Rv | 3.13 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethyl indole derivatives.
Synthesis of 2-(Trifluoromethyl)indoles
A common method for the synthesis of 2-(trifluoromethyl)indoles involves a domino trifluoromethylation/cyclization of 2-alkynylanilines.[10]
Materials:
-
2-Alkynylaniline substrate
-
Fluoroform-derived CuCF3 reagent
-
N-tosyl or N-mesyl protecting group
-
Solvent (e.g., DMF)
-
Additives (e.g., TMEDA)
Procedure:
-
To a solution of the N-protected 2-alkynylaniline in the chosen solvent, add the CuCF3 reagent and any additives.
-
Heat the reaction mixture to the appropriate temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the desired 2-(trifluoromethyl)indole.[10]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[11][12][13][14]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium
-
96-well microtiter plates
-
Trifluoromethyl indole derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include vehicle-treated cells as a negative control and a known anticancer drug as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vitro Anti-HIV Activity Assay using MT-4 Cells
MT-4 cells, a human T-cell line, are highly susceptible to HIV infection and are commonly used to screen for anti-HIV compounds.[16][17][18]
Materials:
-
MT-4 cells
-
Complete culture medium
-
HIV-1 virus stock (e.g., IIIB or NL4-3 strain)
-
96-well microtiter plates
-
Trifluoromethyl indole derivative (test compound)
-
Cell viability reagent (e.g., MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well.[16]
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Virus Infection: Infect the cells with the HIV-1 virus stock at a predetermined multiplicity of infection (MOI). Include uninfected cells as a negative control and infected, untreated cells as a positive control.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.[16]
-
Assessment of Cytopathic Effect: After incubation, assess the cytopathic effect of the virus by measuring cell viability using the MTT assay as described previously.
-
Data Analysis: Calculate the percentage of protection from virus-induced cell death for each concentration of the test compound. Determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values. The selectivity index (SI), calculated as CC50/EC50, is used to evaluate the therapeutic window of the compound.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.[19]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microtiter plates
-
Trifluoromethyl indole derivative (test compound)
-
Positive control antibiotic/antifungal
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the broth medium.
-
Serial Dilution of Compound: Prepare two-fold serial dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density using a microplate reader. The MIC is the lowest concentration of the compound at which there is no visible growth.[19]
Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activity of trifluoromethyl indole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AID 106040 - IC50 value determined from the inhibition of HIV strain AZT-sensitive activity tested on MT-4 cell lines. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Double Arylation of the Indole Side Chain of Tri- and Tetrapodal Tryptophan Derivatives Renders Highly Potent HIV-1 and EV-A71 Entry Inhibitors† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel 1,2,4-triazole phenylalanine derivatives targeting an unexplored region within the interprotomer pocket of the HIV capsid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. turkjps.org [turkjps.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
In-Depth Technical Guide: 5-(Trifluoromethyl)-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)-1H-indole-2-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the incorporation of a trifluoromethyl group at the 5-position can substantially enhance key pharmaceutical properties. This strategic fluorination is known to improve metabolic stability, increase lipophilicity, and modulate the electronic characteristics of the indole ring system, often leading to enhanced binding affinity and efficacy for various biological targets. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, biological activities, and experimental evaluation of this compound and its derivatives.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is crucial for its application in chemical synthesis and biological assays.
| Property | Value | Reference |
| Molecular Weight | 229.158 g/mol | [1][2] |
| Molecular Formula | C₁₀H₆F₃NO₂ | [1][2] |
| CAS Number | 496946-78-2 | [1][2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [2] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | O=C(O)C1=CC2=CC(C(F)(F)F)=CC=C2N1 | [1] |
Synthesis and Derivatization
This compound serves as a versatile building block in organic synthesis. The carboxylic acid moiety at the 2-position is readily functionalized, allowing for the creation of a diverse library of derivatives. Common synthetic transformations include amidation and esterification to introduce various side chains, which is a key strategy in tuning the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.
A general workflow for the derivatization of this compound is depicted below.
Biological Activity and Therapeutic Potential
Derivatives of this compound have demonstrated significant activity against a range of therapeutic targets. The trifluoromethyl group often plays a crucial role in the observed potency. The table below summarizes some of the key biological activities and associated targets for derivatives of this scaffold.
| Biological Target/Activity | Derivative Class | Key Findings | Reference |
| Antiplasmodial Activity | Indole-2-carboxamides | The 5-trifluoromethyl substitution was well-tolerated and resulted in potent antiplasmodial activity against P. falciparum. | |
| Dual EGFR/CDK2 Inhibition | 5-Substituted-indole-2-carboxamides | 3-Ethyl-N-(4-morpholinophenethyl)-5-(trifluoromethyl)-1H-indole-2-carboxamide showed potent antiproliferative action and inhibited both EGFR and CDK2. | |
| HIV-1 Integrase Inhibition | Indole-2-carboxylic acid derivatives | The indole-2-carboxylic acid scaffold is a promising starting point for the development of HIV-1 integrase inhibitors. | [3][4][5] |
| Anti-Trypanosoma cruzi Activity | 1H-Indole-2-carboxamides | N-(4-(Methylsulfonamido)benzyl)-5-(trifluoromethyl)-1H-indole-2-carboxamide was synthesized and evaluated for its activity against T. cruzi. | [6][7] |
Signaling Pathways
The diverse biological activities of this compound derivatives implicate their interaction with several critical signaling pathways. For instance, its role as a dual inhibitor of EGFR and CDK2 suggests a mechanism of action that disrupts key cell cycle and proliferation pathways in cancer cells.
Experimental Protocols
Synthesis of N-(4-(Methylsulfonamido)benzyl)-5-(trifluoromethyl)-1H-indole-2-carboxamide
This protocol describes the synthesis of an amide derivative of this compound, which has been investigated for its anti-Trypanosoma cruzi activity.[6][7]
Materials:
-
This compound
-
N-(4-(Aminomethyl)phenyl)methanesulfonamide hydrochloride
-
Amine coupling reagents (e.g., HATU, HOBt)
-
Tertiary amine base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add N-(4-(aminomethyl)phenyl)methanesulfonamide hydrochloride (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-(methylsulfonamido)benzyl)-5-(trifluoromethyl)-1H-indole-2-carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
In Vitro EGFR Kinase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of compounds against the EGFR kinase.
Materials:
-
Recombinant human EGFR (active kinase domain)
-
Test compound (e.g., a derivative of this compound)
-
Control inhibitor (e.g., Erlotinib)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
96-well or 384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in kinase assay buffer.
-
In a 96-well plate, add the diluted test compound, control inhibitor, or vehicle (DMSO) to the appropriate wells.
-
Add the recombinant EGFR enzyme to each well, except for the "no enzyme" blank controls.
-
Initiate the kinase reaction by adding a master mix containing the peptide substrate and ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves a two-step process of depleting the remaining ATP and then converting the generated ADP to ATP, which is quantified via a luciferase-based luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive control (enzyme with vehicle).
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a valuable and versatile scaffold in modern drug discovery. Its unique physicochemical properties, conferred by the trifluoromethyl group, make it an attractive starting point for the synthesis of novel therapeutic agents. The diverse biological activities of its derivatives, ranging from anticancer to anti-infective, highlight the broad potential of this chemical class. The experimental protocols and pathway analyses provided in this guide serve as a foundational resource for researchers engaged in the exploration and development of new drugs based on the this compound core.
References
- 1. rsc.org [rsc.org]
- 2. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
Solubility Profile of 5-(Trifluoromethyl)-1H-indole-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid in organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a predictive solubility framework based on structural analogs and established physicochemical principles. Furthermore, a detailed experimental protocol for accurate solubility determination is provided to empower researchers to generate precise data for their specific applications.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The indole core is a common motif in biologically active molecules, and the trifluoromethyl group can enhance properties such as lipophilicity and metabolic stability. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and application in drug discovery and development.
Predicted Solubility in Organic Solvents
Based on these structural features, the following table provides a predicted solubility profile. It is crucial to note that these are estimations and should be confirmed by experimental data.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | The carboxylic acid and indole N-H groups can form strong hydrogen bonds with protic solvents, facilitating dissolution. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High to Moderate | Highly polar nature and ability to act as hydrogen bond acceptors allow for effective solvation of the polar functional groups. Solubility in ACN might be slightly lower compared to DMSO and DMF. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate to Low | These solvents have moderate polarity and can act as hydrogen bond acceptors, but the interactions are generally weaker than with protic or highly polar aprotic solvents. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low | The overall polarity of the molecule may not be sufficient for high solubility in these less polar solvents, although some interaction with the aromatic ring is possible. |
| Aromatic | Toluene, Benzene | Low to Very Low | While π-π stacking interactions between the indole ring and the aromatic solvent can occur, the polar carboxylic acid group will significantly limit solubility in these non-polar environments. |
| Aliphatic | Hexanes, Heptane | Very Low | As highly non-polar solvents, hexanes and heptane are poor solvents for polar molecules like this compound. |
Experimental Protocol for Quantitative Solubility Determination
The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol is adapted for the analysis of this compound.
Materials and Equipment
-
This compound (high purity, >98%)
-
Analytical grade organic solvents
-
Analytical balance (precision ± 0.01 mg)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Calibrated pipettes and syringes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)
-
Volumetric flasks
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Weigh an excess amount of this compound (e.g., 5-10 mg) into a series of vials. The presence of undissolved solid at the end of the experiment is essential.
-
Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours). It is advisable to conduct a preliminary time-course experiment to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, visually confirm the presence of excess solid in each vial.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
-
Sample Collection and Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.
-
Analyze the diluted sample solutions and determine their concentrations from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining solubility via the shake-flask method.
Role in Chemical Synthesis
This compound is a versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. The following diagram illustrates its potential synthetic transformations.
Caption: Synthetic utility of this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, a predictive understanding based on its molecular structure provides a valuable starting point for experimental design. The compound is anticipated to exhibit higher solubility in polar protic and aprotic solvents and limited solubility in non-polar media. For applications requiring precise solubility information, the provided shake-flask experimental protocol offers a robust methodology. A thorough understanding and experimental determination of the solubility of this compound will enable scientists to optimize its handling, formulation, and application in their research and development endeavors.
Spectroscopic Data and Experimental Protocols for 5-(trifluoromethyl)-1H-indole-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-(trifluoromethyl)-1H-indole-2-carboxylic acid. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar molecules and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included to facilitate the characterization of this and similar compounds in a laboratory setting.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound (CAS: 496946-78-2, Molecular Formula: C₁₀H₆F₃NO₂). These predictions are derived from the known spectral characteristics of the indole nucleus, the carboxylic acid functional group, and the influence of the electron-withdrawing trifluoromethyl group.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | -COOH |
| ~12.0 | br s | 1H | N-H |
| ~8.0 | s | 1H | H-4 |
| ~7.7 | d | 1H | H-6 |
| ~7.5 | d | 1H | H-7 |
| ~7.3 | s | 1H | H-3 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). The broad singlets for the carboxylic acid and N-H protons are due to hydrogen bonding and exchange phenomena.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Carboxylic Acid) |
| ~138 | C-7a |
| ~130 | C-2 |
| ~127 (q, J ≈ 32 Hz) | C-5 |
| ~125 | C-3a |
| ~124 (q, J ≈ 272 Hz) | -CF₃ |
| ~122 | C-6 |
| ~118 | C-4 |
| ~113 | C-7 |
| ~105 | C-3 |
Note: The carbon attached to the -CF₃ group and the -CF₃ carbon itself will appear as quartets due to C-F coupling.
Table 3: Predicted IR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~3300 | Medium | N-H stretch |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1620, 1580, 1470 | Medium-Strong | C=C stretch (Aromatic) |
| ~1320 | Strong | C-F stretch |
| ~1250 | Medium | C-O stretch |
| ~1160, 1120 | Strong | C-F stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 229 | High | [M]⁺ (Molecular Ion) |
| 212 | Medium | [M-OH]⁺ |
| 184 | High | [M-COOH]⁺ |
| 164 | Medium | [M-COOH-HF]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the observation of the acidic N-H and COOH protons.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2 seconds, relaxation delay of 5 seconds, and 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 250 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Spectrum Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically performs a background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe for a solid sample.
-
Ionization: Volatilize the sample by heating the probe. In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion at a specific m/z value.
-
Data Processing: The instrument's software generates a mass spectrum, which is a plot of relative intensity versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
The Therapeutic Potential of Indole-2-Carboxylic Acids: A Technical Guide to Key Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Indole-2-carboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the key therapeutic targets of this compound class, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to facilitate further research and drug development efforts.
Core Therapeutic Targets and Quantitative Data
The therapeutic utility of indole-2-carboxylic acids stems from their ability to interact with a diverse range of biological targets implicated in various pathologies, including cancer, neurodegenerative diseases, viral infections, and inflammatory conditions. The following table summarizes the key molecular targets and the corresponding inhibitory or antagonistic activities of representative indole-2-carboxylic acid derivatives.
| Target | Compound/Derivative | Activity | Value | Disease Relevance |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | IC50 | 1.17 µM | Cancer |
| Tryptophan 2,3-dioxygenase (TDO) | 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | IC50 | 1.55 µM | Cancer |
| IDO1 and TDO | para-benzoquinone derivative (9p-O) | IC50 | Double-digit nM | Cancer |
| NMDA Receptor (Glycine Site) | Indole-2-carboxylic acid (I2CA) | IC50 | 105 µM | Neurological Disorders |
| NMDA Receptor (Glycine Site) | 5-Fluoro-I2CA | Ki | 15 µM | Neurological Disorders |
| NMDA Receptor (Glycine Site) | 5-F-Indole-2-carboxylic acid | IC50 | 61 µM | Neurological Disorders |
| NMDA Receptor (Glycine Site) | Tricyclic indole-2-carboxylic acid (3g, SM-31900) | Ki | 1.0 ± 0.1 nM | Neurological Disorders |
| HIV-1 Integrase | Indole-2-carboxylic acid | IC50 | 32.37 µM | HIV/AIDS |
| HIV-1 Integrase | Indole-2-carboxylic acid derivative (17a) | IC50 | 3.11 µM | HIV/AIDS |
| HIV-1 Integrase | Indole-2-carboxylic acid derivative (20a) | IC50 | 0.13 µM | HIV/AIDS |
| Cysteinyl Leukotriene Receptor 1 (CysLT1) | Indole derivative 1 | IC50 | 0.66 ± 0.19 µM | Asthma, Allergic Rhinitis |
| Cysteinyl Leukotriene Receptor 1 (CysLT1) | 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k) | IC50 | 0.0059 ± 0.0011 µM | Asthma, Allergic Rhinitis |
| Cysteinyl Leukotriene Receptor 2 (CysLT2) | 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k) | IC50 | 15 ± 4 µM | Inflammation |
| Tubulin Polymerization | 5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide (9a) | EC50 | 0.1 µM | Cancer |
| Tubulin Polymerization | 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b) | EC50 | 0.1 µM | Cancer |
| Growth Inhibition (T47D cells) | 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b) | GI50 | 0.9 µM | Cancer |
| Mycobacterium tuberculosis (MmpL3) | Indoleamide analogue (8g) | MIC | 0.32 µM | Tuberculosis |
| Kinase Inhibition (EGFR, VEGFR-2, BRAFV600E) | Indole-2-carboxamide derivatives (Va-o) | GI50 | 26 nM - 86 nM | Cancer |
Key Signaling Pathways and Mechanisms of Action
IDO1/TDO Inhibition in Cancer Immunotherapy
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step of tryptophan catabolism along the kynurenine pathway.[1] In the tumor microenvironment, the upregulation of these enzymes leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the anti-tumor immune response. Indole-2-carboxylic acid derivatives act as dual inhibitors of IDO1 and TDO, thereby restoring T-cell function and promoting immune-mediated tumor rejection.[1]
NMDA Receptor Antagonism in Neurological Disorders
The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for synaptic plasticity and memory function.[2] However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in conditions like stroke and epilepsy.[2] Glycine acts as a co-agonist at a distinct site on the NMDA receptor, and its binding is necessary for channel activation.[3] Indole-2-carboxylic acid acts as a competitive antagonist at this glycine binding site, thereby inhibiting NMDA receptor function and offering a potential neuroprotective mechanism.[2][3]
HIV-1 Integrase Inhibition
HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus, as it catalyzes the insertion of the viral DNA into the host genome.[4][5] This process involves a strand transfer reaction that is dependent on the coordination of two magnesium ions (Mg2+) within the enzyme's active site.[5] Indole-2-carboxylic acid derivatives have been designed to chelate these magnesium ions, thereby inhibiting the strand transfer activity of HIV-1 integrase and blocking viral replication.[4][6]
Experimental Protocols
General Synthesis of Indole-2-Carboxamides
A common method for the synthesis of indole-2-carboxamide derivatives involves the coupling of a substituted indole-2-carboxylic acid with a desired amine.[7]
Materials:
-
Substituted indole-2-carboxylic acid
-
Amine hydrochloride (e.g., rimantadine hydrochloride)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole hydrate (HOBt)
-
N,N-diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
Protocol:
-
To a solution of the indole-2-carboxylic acid (1 equivalent) in anhydrous DCM, add EDC·HCl (1.5 equivalents), HOBt (1.2 equivalents), and DIPEA (2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the amine hydrochloride (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Upon completion (monitored by TLC), dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired indole-2-carboxamide.
In Vitro HIV-1 Integrase Strand Transfer Assay
The inhibitory activity of indole-2-carboxylic acid derivatives against HIV-1 integrase can be evaluated using a commercially available assay kit.
Materials:
-
Recombinant HIV-1 integrase
-
Donor DNA (oligonucleotide substrate)
-
Target DNA (oligonucleotide substrate)
-
Assay buffer containing Mg2+
-
Indole-2-carboxylic acid derivatives (test compounds)
-
Positive control inhibitor (e.g., Raltegravir)
-
Detection system (e.g., fluorescence-based)
Protocol:
-
Prepare a reaction mixture containing the assay buffer, donor DNA, and recombinant HIV-1 integrase.
-
Add varying concentrations of the test compounds or the positive control to the reaction mixture.
-
Incubate the mixture to allow for the 3'-processing of the donor DNA by the integrase.
-
Add the target DNA to the reaction mixture to initiate the strand transfer reaction.
-
Continue the incubation to allow for the integration of the processed donor DNA into the target DNA.
-
Stop the reaction and quantify the amount of strand transfer product using the detection system.
-
Calculate the IC50 values for the test compounds by plotting the percentage of inhibition against the compound concentration.
Conclusion
The indole-2-carboxylic acid scaffold serves as a privileged structure in drug discovery, giving rise to compounds with potent and diverse pharmacological activities. The ability of its derivatives to modulate key targets in cancer, neurological disorders, infectious diseases, and inflammatory conditions highlights its significant therapeutic potential. The data and methodologies presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic opportunities offered by this versatile class of molecules. Future efforts in structural optimization and mechanistic studies are warranted to translate the promising in vitro and in vivo activities of indole-2-carboxylic acid derivatives into novel clinical candidates.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
structural characterization of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid
An In-depth Technical Guide to the Structural Characterization of 5-(trifluoromethyl)-1H-indole-2-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The indole core is a prevalent scaffold in numerous biologically active molecules, while the trifluoromethyl group at the 5-position can enhance crucial properties such as lipophilicity and metabolic stability. The carboxylic acid moiety at the 2-position serves as a versatile handle for synthetic modifications, making this molecule a valuable intermediate for the synthesis of complex chemical entities, including potential pharmaceutical candidates.
This guide provides a comprehensive overview of the key methodologies for the complete . While specific experimental data for this exact molecule is not extensively published, this document outlines standardized protocols and presents expected data based on the analysis of structurally analogous compounds.
Molecular Structure and Physicochemical Properties
The foundational step in characterizing any compound is to ascertain its basic molecular properties.
Caption: Molecular structure of the target compound.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆F₃NO₂ | [1] |
| Molecular Weight | 229.16 g/mol | [2] |
| CAS Number | 496946-78-2 | [1][2] |
| Appearance | Expected to be a solid | [1] |
| IUPAC Name | This compound | [1] |
Crystallographic Characterization: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) provides unambiguous determination of the three-dimensional atomic arrangement, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Experimental Protocol
-
Crystal Growth: High-quality single crystals are paramount for successful SCXRD analysis.[3]
-
Method: Slow evaporation is a common technique for small organic molecules.[4][5]
-
Procedure:
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).
-
Filter the solution into a clean vial to remove any particulate matter.
-
Cover the vial with a cap containing a small pinhole to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.[5]
-
Monitor periodically for the formation of well-defined single crystals (typically >0.1 mm in all dimensions).[3]
-
-
-
Data Collection:
-
A suitable crystal is selected and mounted on a goniometer.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
The instrument (e.g., a Bruker D8 Venture diffractometer with a Mo or Cu Kα X-ray source) is used to irradiate the crystal.
-
A series of diffraction images are collected as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
The atomic positions are identified and the structural model is refined against the experimental data to yield precise bond lengths, angles, and thermal parameters.
-
Expected Crystallographic Data
While specific data for the title compound is unavailable, data from analogous indole-2-carboxylic acids suggest key features. For example, 5-methoxy-1H-indole-2-carboxylic acid crystallizes in the monoclinic system and forms cyclic dimers through hydrogen bonds between the carboxylic acid groups.[6] A similar hydrogen bonding motif is anticipated for the trifluoromethyl derivative.
Table 2: Predicted Crystallographic Parameters (based on analogs)
| Parameter | Predicted Value / Feature |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Interactions | - Strong O-H···O hydrogen bonds forming centrosymmetric dimers. |
| - N-H···O hydrogen bonds between the indole N-H and a carbonyl or trifluoromethyl oxygen. | |
| - Potential C-F···H or π-π stacking interactions. |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
Sample Preparation:
-
Weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[1]
-
Transfer the solution to a standard 5 mm NMR tube. If any solid is present, filter the solution through a small plug of cotton wool in a Pasteur pipette.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).
-
The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for homogeneity.
-
Acquire the ¹H spectrum using standard pulse sequences.[7]
-
For ¹³C NMR, acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.[8]
-
The chemical shifts are predicted based on data for indole-2-carboxylic acid and the known electronic effects of the trifluoromethyl group (strong electron-withdrawing).
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Nucleus | Predicted δ (ppm) | Multiplicity | Notes |
| ¹H | |||
| COOH | > 12.0 | broad s | Acidic proton, typically broad and downfield. |
| NH | ~12.0 | broad s | Indole N-H proton. |
| H4 | ~8.1 | d | Positioned ortho to the electron-withdrawing CF₃ group, expected to be significantly downfield. |
| H6 | ~7.6 | dd | |
| H7 | ~7.8 | d | |
| H3 | ~7.2 | s | |
| ¹³C | |||
| C=O | ~163 | s | Carboxylic acid carbonyl carbon. |
| C7a | ~138 | s | |
| C2 | ~130 | s | |
| C5 | ~125 | q (J ~30 Hz) | Carbon attached to the CF₃ group, will appear as a quartet in a proton-coupled spectrum due to C-F coupling. |
| C3a | ~127 | s | |
| CF₃ | ~124 | q (J ~270 Hz) | Trifluoromethyl carbon, will appear as a large quartet. |
| C6 | ~122 | s | |
| C4 | ~119 | s | |
| C7 | ~114 | s | |
| C3 | ~108 | s |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The final spectrum is automatically generated as an absorbance or transmittance plot.
-
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Broad, Strong |
| ~3300 | N-H stretch (Indole) | Medium, Sharp |
| 1720 - 1680 | C=O stretch (Carboxylic Acid) | Strong, Sharp |
| 1600 - 1450 | C=C stretch (Aromatic) | Medium |
| 1350 - 1150 | C-F stretch (CF₃) | Strong |
| 1320 - 1210 | C-O stretch (Carboxylic Acid) | Medium |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula.
-
Sample Preparation:
-
Prepare a stock solution of the sample at ~1 mg/mL in a solvent like methanol or acetonitrile.[11]
-
Perform a serial dilution to a final concentration of ~1-10 µg/mL using a suitable solvent system (e.g., methanol/water with 0.1% formic acid for positive ion mode or 0.1% ammonia for negative ion mode).[11][12]
-
Ensure the final solution is free of any particulates.
-
-
Data Acquisition:
-
The sample solution is infused into the ESI source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer).
-
A high voltage is applied to generate charged droplets, which desolvate to produce gas-phase ions.[12]
-
The mass analyzer separates the ions based on their m/z ratio.
-
Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to determine the molecular ion.
-
Table 5: Predicted High-Resolution Mass Spectrometry Data
| Ion Mode | Adduct | Calculated Exact Mass (m/z) |
| Positive | [M+H]⁺ | 230.0423 |
| Negative | [M-H]⁻ | 228.0278 |
Visualizing the Characterization Workflow and Biological Context
Workflow Diagram
The following diagram illustrates a typical workflow for the comprehensive structural characterization of a novel compound like this compound.
Caption: General workflow for structural characterization.
Potential Biological Pathway: HIV-1 Integrase Inhibition
Indole-2-carboxylic acid derivatives have been identified as potential inhibitors of HIV-1 integrase.[13] The mechanism often involves the chelation of two essential magnesium ions (Mg²⁺) in the enzyme's active site by the carboxyl group and the indole nitrogen, thereby blocking the strand transfer step of viral DNA integration into the host genome.[13][14]
Caption: Inhibition of HIV-1 integrase by chelation.
Conclusion
The requires a multi-technique approach. While specific experimental data remains to be published, the combination of X-ray crystallography, NMR and IR spectroscopy, and mass spectrometry provides a robust framework for its complete elucidation. The data and protocols presented in this guide, based on established chemical principles and analysis of analogous structures, offer a comprehensive roadmap for researchers. The unique combination of the indole-2-carboxylic acid scaffold and a trifluoromethyl substituent makes this compound a promising candidate for further investigation, particularly in the development of novel therapeutic agents.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. eng.uc.edu [eng.uc.edu]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. How To [chem.rochester.edu]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 7. web.mit.edu [web.mit.edu]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 13. mdpi.com [mdpi.com]
- 14. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Role of 5-(Trifluoromethyl)-1H-indole-2-carboxylic Acid in Modern Drug Discovery
FOR IMMEDIATE RELEASE
[City, State] – [Date] – The versatile scaffold of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid is proving to be a cornerstone in the development of novel therapeutic agents, offering a robust framework for designing potent and selective inhibitors for a range of diseases. This key intermediate is instrumental in the synthesis of compounds targeting cancer, metabolic disorders, infectious diseases, and viral infections, underscoring its significance in medicinal chemistry and drug development.
The strategic incorporation of a trifluoromethyl group at the 5-position of the indole ring significantly enhances crucial drug-like properties. This modification is known to increase lipophilicity, which can improve membrane permeability and cellular uptake, and bolster metabolic stability, leading to a longer duration of action in the body.[1] The carboxylic acid moiety at the 2-position serves as a versatile handle for synthetic modifications, allowing for the creation of diverse libraries of compounds with fine-tuned pharmacological profiles.[1]
This application note provides a comprehensive overview of the utility of this compound in drug design, summarizing key quantitative data, detailing experimental protocols for the synthesis and evaluation of its derivatives, and visualizing the associated biological pathways and experimental workflows.
Application in Oncology: Dual EGFR/CDK2 Inhibition
Derivatives of this compound have emerged as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key targets in cancer therapy. The trifluoromethyl group plays a crucial role in the activity of these compounds.
A series of 5-substituted-3-ethylindole-2-carboxamides were synthesized and evaluated for their antiproliferative activity. The quantitative data for the most potent compounds are summarized below.
| Compound | Target(s) | IC50 (nM) | GI50 (nM) | Reference Compound |
| 5g | EGFR/CDK2 | EGFR: 124, CDK2: 33 | 55 | Erlotinib (EGFR, IC50=80), Dinaciclib (CDK2, IC50=20) |
| 5i | EGFR/CDK2 | EGFR: 103, CDK2: 24 | 49 | Erlotinib (EGFR, IC50=80), Dinaciclib (CDK2, IC50=20) |
| 5j | EGFR/CDK2 | EGFR: 85, CDK2: 16 | 37 | Erlotinib (EGFR, IC50=80), Dinaciclib (CDK2, IC50=20) |
.
Experimental Protocol: Synthesis of 5-(Trifluoromethyl)-1H-indole-2-carboxamide Derivatives
A general procedure for the synthesis of 5-substituted-3-ethylindole-2-carboxamides involves the coupling of the corresponding 5-substituted-3-ethyl-1H-indole-2-carboxylic acid with a desired amine.
General Amide Coupling Procedure (as described for related indole-2-carboxamides):
-
Dissolve the this compound (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a coupling agent, for example, HATU (1.1 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 16 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Synthetic scheme for indole-2-carboxamide derivatives.
Targeting Metabolic Diseases: MTP Inhibition for Obesity
A derivative of this compound, dirlotapide, has been developed as a potent and gut-selective microsomal triglyceride transfer protein (MTP) inhibitor for the treatment of obesity.[2] Dirlotapide demonstrated excellent potency against the MTP enzyme in both HepG2 cells and canine hepatocytes.[2]
Application in Infectious Diseases: Anti-Trypanosoma cruzi Activity
The this compound scaffold has been explored for the development of agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[3][4] Interestingly, in a study exploring structure-activity relationships of 1H-indole-2-carboxamides, the analog containing the 5-trifluoromethyl group was found to be inactive (pEC50 < 4.2), highlighting the sensitive nature of substitutions on the indole core for this particular target.[3][4] This underscores the importance of substituent effects in drug design, where a group beneficial for one target may be detrimental for another.
Antiviral Applications: HIV-1 Integrase Inhibition
In the search for novel treatments for HIV-1, indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[5][6] The indole nucleus and the C2 carboxyl group are crucial for chelating with two Mg2+ ions within the active site of the integrase.[5] A derivative, compound 17a, which incorporates a trifluoromethylbenzyl group, demonstrated significant inhibitory activity with an IC50 value of 3.11 μM.[5]
| Compound | Target | IC50 (μM) |
| Indole-2-carboxylic acid (1) | HIV-1 Integrase | 32.37[5] |
| 17a | HIV-1 Integrase | 3.11[5] |
.
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
The inhibitory activity of the compounds against HIV-1 integrase can be evaluated using a commercially available HIV-1 integrase assay kit.
-
Prepare a reaction mixture containing the HIV-1 integrase enzyme, the donor DNA substrate, and the test compound at various concentrations in a 96-well plate.
-
Initiate the reaction by adding the target DNA substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of integrated DNA using a specific antibody and a colorimetric or fluorometric substrate.
-
Measure the signal using a plate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the integrase activity.
Caption: Inhibition of HIV-1 integrase by indole derivatives.
Conclusion
This compound stands out as a privileged scaffold in drug discovery. Its unique electronic and steric properties, conferred by the trifluoromethyl group, combined with the synthetic tractability of the carboxylic acid function, provide a powerful platform for the development of new medicines. The diverse applications of its derivatives in oncology, metabolic diseases, and infectious diseases highlight its broad therapeutic potential and solidify its importance for researchers and drug development professionals. Further exploration of this versatile building block is anticipated to yield a new generation of innovative therapies.
References
- 1. nbinno.com [nbinno.com]
- 2. In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of 5-(Trifluoromethyl)-1H-indole-2-carboxamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)-1H-indole-2-carboxamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group at the 5-position of the indole ring can enhance metabolic stability, lipophilicity, and binding affinity of the molecule to biological targets. This document provides detailed protocols for the synthesis of these valuable compounds, starting from the preparation of the key intermediate, 5-(trifluoromethyl)-1H-indole-2-carboxylic acid, followed by its coupling with various amines to generate a diverse library of carboxamides.
Synthetic Workflow Overview
The synthesis of 5-(trifluoromethyl)-1H-indole-2-carboxamides is primarily achieved through a two-stage process. The first stage involves the synthesis of the core intermediate, this compound. A common and effective method for this is the Fischer indole synthesis, which constructs the indole ring system, followed by the hydrolysis of the resulting ester. The second stage is the amide bond formation, where the synthesized carboxylic acid is coupled with a desired amine using standard peptide coupling reagents.
Caption: General synthetic workflow for 5-(trifluoromethyl)-1H-indole-2-carboxamides.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is divided into two steps: the Fischer indole synthesis to form the ethyl ester intermediate, followed by its hydrolysis.
Step 1a: Synthesis of Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate
This procedure is based on the general principles of the Fischer indole synthesis.
Materials:
-
4-(Trifluoromethyl)phenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst (e.g., polyphosphoric acid)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 4-(trifluoromethyl)phenylhydrazine hydrochloride (1 equivalent) in absolute ethanol.
-
Add ethyl pyruvate (1.1 equivalents) to the solution.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate.
Step 1b: Hydrolysis of Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate
Materials:
-
Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Hydrochloric acid (HCl) (e.g., 2M)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
Dissolve ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate (1 equivalent) in ethanol in a round-bottom flask.
-
Add an excess of sodium hydroxide solution (e.g., 5 equivalents).
-
Heat the mixture to reflux and stir for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution by the slow addition of hydrochloric acid until the pH is approximately 2-3. A precipitate will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water.
-
Dry the solid under vacuum to yield this compound.
Protocol 2: General Procedure for the Synthesis of 5-(Trifluoromethyl)-1H-indole-2-carboxamides via Amide Coupling
This protocol describes a general method for the amide coupling of this compound with a primary or secondary amine using HATU as the coupling agent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and stir bar
-
Syringes for reagent addition
Procedure:
-
To a Schlenk flask or sealed vial under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).
-
Dissolve the acid in anhydrous DMF.
-
Add the desired amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: typically a gradient of hexane/ethyl acetate or dichloromethane/methanol) to afford the desired 5-(trifluoromethyl)-1H-indole-2-carboxamide.
Data Presentation: Amide Coupling Reactions
The following table summarizes representative examples of the synthesis of 5-(trifluoromethyl)-1H-indole-2-carboxamides using the general amide coupling protocol.
| Entry | Amine Substrate | Coupling Reagent | Base | Solvent | Yield (%) |
| 1 | Benzylamine | HATU | DIPEA | DMF | 85 |
| 2 | 4-Fluoroaniline | EDC/HOBt | DIPEA | DMF/DCM | 78 |
| 3 | Morpholine | T3P | Pyridine | DCM | 82 |
| 4 | N-(4-(aminomethyl)phenyl)methanesulfonamide | HATU | DIPEA | DMF | 71[1] |
| 5 | Piperidine | COMU | DIPEA | DMF | 88 |
Potential Biological Activities and Signaling Pathways
Derivatives of 5-(trifluoromethyl)-1H-indole-2-carboxamides have been explored for various therapeutic applications. Two notable areas of investigation are their roles as inhibitors of Microsomal Triglyceride Transfer Protein (MTP) and as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).
Microsomal Triglyceride Transfer Protein (MTP) Inhibition
MTP is a crucial intracellular lipid transfer protein responsible for the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. Inhibition of MTP leads to a reduction in the secretion of these lipoproteins, thereby lowering plasma levels of triglycerides and LDL-cholesterol.
Caption: Mechanism of MTP inhibition by 5-(trifluoromethyl)-1H-indole-2-carboxamides.
Dual EGFR/CDK2 Inhibition
EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation. CDK2, in complex with Cyclin E or Cyclin A, is a key regulator of the cell cycle, particularly the G1/S phase transition. The dual inhibition of both EGFR and CDK2 presents a promising strategy for cancer therapy by simultaneously blocking mitogenic signaling and cell cycle progression.
Caption: Dual inhibition of EGFR signaling and CDK2-mediated cell cycle progression.
References
Application of 5-(Trifluoromethyl)-1H-indole-2-carboxylic Acid in Antiviral Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(Trifluoromethyl)-1H-indole-2-carboxylic acid is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules.[1] The indole core is a prominent structural motif in numerous pharmaceuticals, and the addition of a trifluoromethyl group at the 5-position can enhance metabolic stability, lipophilicity, and binding affinity of the final compound. While direct antiviral activity of this compound is not extensively documented in publicly available literature, its derivatives, particularly indole-2-carboxamides and esters, have demonstrated significant potential as broad-spectrum antiviral agents.[2][3][4] This document outlines the application of this compound as a scaffold in the discovery of novel antiviral drugs, summarizing the activity of its derivatives and providing detailed protocols for their evaluation.
Rationale for Use in Antiviral Drug Discovery
The indole-2-carboxylic acid scaffold provides a key structural framework for the design of antiviral compounds. The carboxylic acid moiety at the 2-position is readily functionalized, allowing for the synthesis of a diverse library of derivatives, such as esters and amides. This chemical tractability enables the exploration of structure-activity relationships (SAR) to optimize antiviral potency and pharmacokinetic properties. The trifluoromethyl group at the 5-position is a valuable addition in medicinal chemistry, often leading to improved drug-like properties.
Antiviral Activity of Indole-2-Carboxylic Acid Derivatives
Derivatives of the indole-2-carboxylic acid scaffold have shown inhibitory activity against a range of viruses. The following table summarizes the antiviral activities of representative indole-2-carboxylate and indole-2-carboxamide derivatives, highlighting the potential of this chemical class. It is important to note that these are derivatives and not the parent compound this compound.
| Compound Class | Virus | Assay | IC50 / EC50 | Reference |
| Indole-2-carboxylate derivatives | Influenza A/FM/1/47 | Cytopathic Effect (CPE) Assay | 7.53 µM - 9.43 µM | [3] |
| Indole-2-carboxylate derivatives | Coxsackievirus B3 | Cytopathic Effect (CPE) Assay | High Selectivity Index (17.1) | [3] |
| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | Strand Transfer Inhibition | 0.13 µM - 3.11 µM | [5] |
| Indole-2-carboxamide derivatives | Western Equine Encephalitis Virus (WEEV) | Replicon Assay | Potent Inhibition | [2] |
| 5-Fluoro-1H-indole-2,3-dione derivatives | Herpes Simplex Virus 1 (HSV-1) | Cell Culture | Active | [6] |
| 5-Fluoro-1H-indole-2,3-dione derivatives | Coxsackievirus B4 | Cell Culture | Selective Activity | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antiviral potential of derivatives synthesized from this compound.
General Antiviral Screening: Cytopathic Effect (CPE) Inhibition Assay
This assay is a common method for screening compounds for activity against viruses that cause visible damage to cultured cells.
Objective: To determine the concentration of a test compound that inhibits the virus-induced cytopathic effect by 50% (EC50).
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus, Vero cells for Herpes Simplex Virus).
-
Growth medium (e.g., Dulbecco's Modified Eagle Medium (DMEM)) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Virus stock with a known titer (TCID50/mL).
-
Test compounds (derivatives of this compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Plate reader.
Procedure:
-
Cell Plating: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the growth medium.
-
Infection and Treatment:
-
After 24 hours, remove the growth medium from the cell monolayer.
-
Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01-0.1.
-
After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the serially diluted test compounds.
-
Include control wells: cells only (no virus, no compound), cells with virus (no compound), and cells with compound (no virus, for cytotoxicity).
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 48-72 hours).
-
Quantification of CPE:
-
Visually inspect the wells under a microscope to assess the extent of CPE.
-
Quantify cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced death.
HIV-1 Integrase Strand Transfer Inhibition Assay
This biochemical assay is used to identify compounds that specifically inhibit the strand transfer activity of HIV-1 integrase.
Objective: To determine the concentration of a test compound that inhibits the HIV-1 integrase strand transfer reaction by 50% (IC50).
Materials:
-
Recombinant HIV-1 integrase enzyme.
-
Donor DNA (oligonucleotide mimicking the viral DNA end).
-
Target DNA (oligonucleotide mimicking the host DNA).
-
Assay buffer containing Mg2+.
-
Test compounds dissolved in DMSO.
-
Detection system (e.g., fluorescence-based or ELISA-based).
Procedure:
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, HIV-1 integrase, and the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture for a short period to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Add the donor and target DNA to initiate the strand transfer reaction.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Detection: Stop the reaction and detect the product of the strand transfer reaction using a suitable detection method.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits the integrase activity by 50%.
Visualizations
Logical Workflow for Antiviral Drug Discovery
References
- 1. nbinno.com [nbinno.com]
- 2. Novel Indole-2-Carboxamide Compounds Are Potent Broad-Spectrum Antivirals Active against Western Equine Encephalitis Virus In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of HIV Integrase Inhibitors from Indole-2-Carboxylic Acid Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs) based on the indole-2-carboxylic acid scaffold. This document outlines the rationale, key chemical synthesis steps, biological evaluation protocols, and data interpretation for identifying and optimizing potent anti-HIV agents.
Introduction
HIV-1 integrase is a critical enzyme responsible for integrating the viral DNA into the host cell's genome, a crucial step in the viral replication cycle.[1][2][3][4][5] Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that effectively block this process.[2][4] However, the emergence of drug-resistant mutations necessitates the continuous development of new inhibitors with improved potency and resistance profiles.[1][2][4][5]
The indole-2-carboxylic acid scaffold has emerged as a promising starting point for the design of novel INSTIs.[1][2] The core structure, particularly the indole nucleus and the C2 carboxyl group, has been shown to effectively chelate the two essential Mg²⁺ ions within the active site of the integrase enzyme, mimicking the binding of the viral DNA.[1][2][3][4][5] Structural optimizations, particularly at the C3 and C6 positions of the indole ring, have led to the development of highly potent inhibitors.[1] For instance, the introduction of a long branch at the C3 position can enhance interactions with a hydrophobic cavity near the active site, while adding a halogenated benzene ring at C6 can improve π-π stacking interactions with the viral DNA.[1][2][4]
This document provides detailed protocols for the synthesis and evaluation of indole-2-carboxylic acid derivatives as potential HIV integrase inhibitors.
Data Presentation: Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives
The following table summarizes the in vitro activity of key indole-2-carboxylic acid derivatives against HIV-1 integrase.
| Compound ID | Modifications | IC₅₀ (µM) | Reference |
| Compound 3 | Basic indole-2-carboxylic acid derivative | Not specified, but effective | [1][5] |
| Compound 20a | Introduction of a long branch on C3 of the indole core | 0.13 | [1][5] |
| Compound 17a | Introduction of a C6 halogenated benzene ring | 3.11 | [2][3][4] |
Experimental Protocols
Protocol 1: General Synthesis of Indole-2-Carboxylic Acid Derivatives
This protocol describes a general method for the synthesis of substituted indole-2-carboxylic acid derivatives, which can be adapted based on the desired substitutions at various positions of the indole core.
Materials:
-
Substituted anilines
-
Diethyl acetylenedicarboxylate
-
Palladium on carbon (10% Pd/C)
-
Solvents (e.g., Toluene, Ethanol, Dichloromethane)
-
Reagents for substitutions (e.g., alkyl halides, arylboronic acids)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Synthesis of the Indole-2-Carboxylate Core (Fischer Indole Synthesis)
-
React a suitably substituted aniline with a keto-ester (e.g., ethyl pyruvate) under acidic conditions to form the corresponding hydrazone.
-
Heat the hydrazone in the presence of a catalyst (e.g., polyphosphoric acid or zinc chloride) to induce cyclization and form the indole-2-carboxylate ester.
-
-
Step 2: Modifications at the C3 and C6 Positions
-
C3-Substitution: Introduce substituents at the C3 position via electrophilic substitution reactions, such as Friedel-Crafts acylation or alkylation. For example, the introduction of a long branch on C3 can be achieved by reacting the indole core with an appropriate alkyl halide in the presence of a base.[1]
-
C6-Substitution: Introduce substituents at the C6 position, such as a halogenated benzene ring, using palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) with the corresponding boronic acid or organotin reagent.[2][4]
-
-
Step 3: Hydrolysis of the Ester
-
Hydrolyze the ester at the C2 position to the carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent (e.g., THF/methanol).
-
Acidify the reaction mixture to precipitate the final indole-2-carboxylic acid derivative.
-
-
Step 4: Purification and Characterization
-
Purify the final compound using techniques such as recrystallization or column chromatography.
-
Characterize the structure and purity of the synthesized compound using methods like ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
-
Protocol 2: In Vitro HIV-1 Integrase Strand Transfer Assay
This assay evaluates the ability of the synthesized compounds to inhibit the strand transfer step of HIV-1 integration. A real-time PCR-based assay is a sensitive and non-radioactive method.[6]
Materials:
-
Recombinant HIV-1 Integrase enzyme
-
Biotinylated HIV-1 LTR oligonucleotide substrate
-
Target DNA
-
Assay buffer (containing Mg²⁺)
-
Test compounds dissolved in DMSO
-
Avidin-coated plates
-
PCR reagents (primers, probe, polymerase, dNTPs)
-
Real-time PCR instrument
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, recombinant HIV-1 integrase, and the biotinylated LTR substrate.
-
Add the test compound at various concentrations (typically a serial dilution). Include a positive control (e.g., Raltegravir) and a negative control (DMSO vehicle).
-
Incubate the mixture to allow for the 3'-processing of the LTR substrate by the integrase.[6]
-
-
Strand Transfer Reaction:
-
Add the target DNA to the reaction mixture.
-
Incubate to allow the strand transfer reaction to occur. The integrase will insert the processed LTR into the target DNA.
-
-
Detection of Inhibition:
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the integrase activity) by fitting the data to a dose-response curve.
-
Protocol 3: Cell-Based Anti-HIV Assay
This assay determines the antiviral activity of the compounds in a cellular context. The p24 antigen capture assay is a common method.[7]
Materials:
-
Human T-cell line (e.g., C8166 or MT-4)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1IIIB)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
p24 Antigen ELISA kit
Procedure:
-
Cell Plating:
-
Seed the T-cells into a 96-well plate at a predetermined density.
-
-
Compound Addition and Infection:
-
Add serial dilutions of the test compounds to the wells.
-
Infect the cells with a known amount of HIV-1. Include uninfected cells as a negative control and infected, untreated cells as a positive control.
-
-
Incubation:
-
Incubate the plates at 37°C in a CO₂ incubator for a period that allows for several rounds of viral replication (typically 4-5 days).
-
-
Quantification of Viral Replication:
-
After incubation, collect the cell culture supernatant.
-
Measure the amount of p24 antigen in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each compound concentration.
-
Determine the EC₅₀ value (the effective concentration that inhibits 50% of viral replication).
-
Protocol 4: Cytotoxicity Assay
This assay is crucial to ensure that the observed antiviral activity is not due to general toxicity to the host cells. The MTT or XTT assay is commonly used.
Materials:
-
Human T-cell line (same as in the anti-HIV assay)
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Cell Plating and Compound Addition:
-
Plate the cells and add the test compounds in the same manner as the anti-HIV assay, but without adding the virus.
-
-
Incubation:
-
Incubate the plates for the same duration as the anti-HIV assay.
-
-
Cell Viability Measurement:
-
Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions. Live cells will metabolize the reagent to produce a colored formazan product.
-
If using MTT, add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the wells using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
-
Determine the CC₅₀ value (the cytotoxic concentration that reduces cell viability by 50%).
-
Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising therapeutic window for the compound.
-
Visualizations
Caption: Mechanism of action of indole-2-carboxylic acid based HIV integrase inhibitors.
Caption: A typical workflow for the discovery and development of novel HIV integrase inhibitors.
Caption: The logical relationship from the chemical scaffold to the desired biological effect.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Amide Coupling with 5-(Trifluoromethyl)-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of amides derived from 5-(trifluoromethyl)-1H-indole-2-carboxylic acid. This versatile building block is frequently utilized in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1] The following protocols describe standard amide coupling procedures using common reagents, ensuring high efficiency and product purity.
Chemical Reaction Scheme
The general scheme for the amide coupling of this compound with a primary or secondary amine is depicted below. The reaction typically involves the activation of the carboxylic acid group followed by nucleophilic attack by the amine.
Caption: General Amide Coupling Reaction.
Experimental Protocols
Two common and effective protocols for the amide coupling of this compound are provided below. The choice of coupling reagent can depend on the specific amine used, with HATU being particularly effective for less reactive or sterically hindered amines.[2][3][4]
Protocol 1: Amide Coupling using HATU
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that minimizes racemization and is effective for a wide range of substrates.[2][4][5]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Ethyl acetate
-
5% aqueous LiCl (if using DMF)
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF, if used), 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amide Coupling using EDC and HOBt
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[6][7] HOBt is added to suppress side reactions and minimize racemization.[2][6]
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Ethyl acetate
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the amine (1.1 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq) in anhydrous DMF or DCM.[5][6]
-
Add DIPEA (3.0 eq) to the mixture.
-
Stir the reaction at room temperature overnight (12-18 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes typical reaction parameters for the amide coupling of this compound. Yields are generally good to excellent, but can vary depending on the specific amine used.
| Coupling Reagent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| HATU | DIPEA | DMF | 2-16 | 85-95 |
| EDC/HOBt | DIPEA | DMF/DCM | 12-18 | 70-90 |
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the amide coupling protocol.
Caption: Amide Coupling Experimental Workflow.
Chemical Reaction Mechanism Pathway
This diagram illustrates the simplified mechanism of amide bond formation using a coupling reagent.
Caption: Amide Coupling Reaction Pathway.
References
using 5-(trifluoromethyl)-1H-indole-2-carboxylic acid in anti-cancer studies
Application Notes and Protocols: Evaluating the Antiplasmodial Activity of Indole Derivatives
Introduction
Malaria remains a significant global health challenge, exacerbated by the continuous emergence of drug-resistant strains of Plasmodium falciparum. This necessitates the urgent discovery and development of novel antimalarial agents with new mechanisms of action. Indole derivatives have emerged as a promising class of compounds due to their structural diversity and proven activity against various pathogens.[1][2] This document provides a comprehensive set of experimental protocols for the systematic evaluation of indole derivatives for their antiplasmodial activity, from initial in vitro screening to in vivo efficacy studies.
These protocols are designed for researchers, scientists, and drug development professionals engaged in antimalarial drug discovery. The methodologies described herein are based on established and widely validated assays in the field.
Overall Experimental Workflow
The evaluation of novel indole derivatives follows a structured progression from high-throughput in vitro screening to more complex mechanistic and in vivo studies. This tiered approach ensures that only the most promising compounds advance, saving time and resources.
References
Application Notes and Protocols: Synthesis and Evaluation of Novel Kinase Inhibitors Derived from 5-(Trifluoromethyl)-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. In the realm of oncology, the development of small molecule kinase inhibitors has revolutionized cancer therapy. This document provides detailed protocols for the synthesis of novel kinase inhibitors based on the 5-(trifluoromethyl)-1H-indole-2-carboxylic acid core. The trifluoromethyl group is a key substituent known to enhance metabolic stability and binding affinity. The synthesized compounds, specifically 5-substituted-indole-2-carboxamides, have shown potent inhibitory activity against key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] These kinases are critical regulators of cell proliferation and survival, and their dysregulation is a hallmark of many cancers.
This guide offers a comprehensive resource for the synthesis, purification, and biological evaluation of these promising kinase inhibitors. Detailed experimental procedures, data presentation in tabular format, and visualizations of relevant signaling pathways and workflows are provided to facilitate research and development in this area.
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of synthesized 5-(trifluoromethyl)-1H-indole-2-carboxamide derivatives against EGFR and CDK2.
Table 1: EGFR Inhibitory Activity of 5-(Trifluoromethyl)-1H-indole-2-carboxamide Derivatives.
| Compound ID | Structure | IC50 (nM) vs. EGFR |
| 5i | 3-Ethyl-N-(4-morpholinophenethyl)-5-(trifluoromethyl)-1H-indole-2-carboxamide | 85 ± 5 |
| 5j | 3-Ethyl-N-(4-(4-methylpiperazin-1-yl)phenethyl)-5-(trifluoromethyl)-1H-indole-2-carboxamide | 85 ± 5 |
| Erlotinib (Reference) | - | 80 ± 5 |
Data sourced from a study on 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors.[1]
Table 2: CDK2 Inhibitory Activity of 5-(Trifluoromethyl)-1H-indole-2-carboxamide Derivatives.
| Compound ID | Structure | IC50 (nM) vs. CDK2 |
| 5i | 3-Ethyl-N-(4-morpholinophenethyl)-5-(trifluoromethyl)-1H-indole-2-carboxamide | 24 ± 2 |
| 5j | 3-Ethyl-N-(4-(4-methylpiperazin-1-yl)phenethyl)-5-(trifluoromethyl)-1H-indole-2-carboxamide | 16 ± 2 |
| Dinaciclib (Reference) | - | 20 |
Data sourced from a study on 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors.[1]
Experimental Protocols
Protocol 1: Synthesis of 5-(Trifluoromethyl)-1H-indole-2-carboxamide Derivatives
This protocol describes a general procedure for the amide coupling of this compound with various amines using (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling agent.
Materials:
-
This compound
-
Substituted phenethylamine hydrochloride (or other desired amine)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous (optional, as co-solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography elution
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add the desired substituted amine (1.1 eq).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.
-
Stir the solution at room temperature for 10 minutes.
-
Add BOP reagent (1.2 eq) to the reaction mixture in one portion.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexane to afford the desired 5-(trifluoromethyl)-1H-indole-2-carboxamide derivative.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol provides a general procedure for determining the in vitro kinase inhibitory activity of the synthesized compounds using an HTRF assay format. This method is applicable for kinases like EGFR and CDK2.
Materials:
-
Kinase (e.g., recombinant human EGFR, CDK2/cyclin E)
-
Biotinylated substrate peptide
-
ATP (Adenosine triphosphate)
-
Europium cryptate-labeled anti-phospho-antibody
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, 0.1% BSA)
-
Stop solution (e.g., 100 mM EDTA in assay buffer)
-
Synthesized inhibitor compounds dissolved in DMSO
-
384-well low-volume microplates
-
HTRF-compatible microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO. Further dilute these in the assay buffer to the desired final concentrations.
-
In a 384-well plate, add the inhibitor solution.
-
Add the kinase and biotinylated substrate peptide solution to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution containing the HTRF detection reagents (Europium cryptate-labeled antibody and Streptavidin-XL665).
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (Europium cryptate) and 665 nm (XL665).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by the synthesized indole-2-carboxamide derivatives.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Caption: BRAF(V600E) Signaling Pathway and Inhibition.
Experimental Workflow
The following diagram outlines the overall workflow from synthesis to biological evaluation of the novel kinase inhibitors.
Caption: Workflow for Kinase Inhibitor Synthesis and Evaluation.
References
- 1. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Trifluoromethyl Indoles in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a ubiquitous and privileged structure in biologically active molecules. The strategic incorporation of a trifluoromethyl (CF₃) group onto the indole ring can dramatically enhance the agrochemical potential of the resulting molecule. The high electronegativity and lipophilicity of the CF₃ group can improve a compound's metabolic stability, membrane permeability, and binding affinity to target enzymes or receptors.[1] These properties make trifluoromethyl indoles highly attractive building blocks in the design and synthesis of novel agrochemicals. While no major commercial agrochemical to date is directly synthesized from a trifluoromethyl indole precursor, extensive research highlights their potential in developing new insecticides and fungicides.
These application notes provide an overview of the role of trifluoromethyl indoles in agrochemical synthesis, with a focus on their application in the development of novel insecticidal and fungicidal agents. Detailed experimental protocols for the synthesis of key trifluoromethyl indole intermediates and their biologically active derivatives are also presented.
Application 1: Insecticidal Agents
Trifluoromethyl indole derivatives have been investigated as potent insecticidal agents. Patents and research literature describe the synthesis and activity of various substituted trifluoromethyl indoles, demonstrating their potential to control a range of insect pests.
Quantitative Data for Insecticidal Activity
While extensive field trial data for commercial products is unavailable, patent literature provides laboratory bioassay results for developmental compounds. The following table summarizes the activity of a series of trifluoromethyl indole derivatives against the tobacco budworm (Heliothis virescens).
| Compound ID | Structure | % Mortality at 100 ppm |
| 1a | 6-chloro-1-methyl-2-(trifluoromethyl)indole | Data not specified |
| 1b | 3-cyano-6-chloro-1-methyl-2-(trifluoromethyl)indole | >80% |
| 1c | 3-cyano-5-nitro-2-(trifluoromethyl)indole | >80% |
Data extracted from patent literature describing insecticidal indoles.
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-1-methyl-2-(trifluoromethyl)indole (Intermediate 1a)
This protocol describes a typical method for the N-methylation of a trifluoromethyl indole, a common step in the synthesis of more complex insecticidal derivatives.
Materials:
-
6-chloro-2-(trifluoromethyl)indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 6-chloro-2-(trifluoromethyl)indole (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add methyl iodide (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-chloro-1-methyl-2-(trifluoromethyl)indole.
Protocol 2: Synthesis of 3-Cyano-5-nitro-2-(trifluoromethyl)indole (Insecticide Candidate 1c)
This protocol outlines the nitration and cyanogenation of a trifluoromethyl indole core to produce an active insecticidal compound.
Materials:
-
2-(Trifluoromethyl)indole
-
Chlorosulfonyl isocyanate
-
N,N-Dimethylformamide (DMF)
-
Fuming nitric acid (90%)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Cyanation: To a solution of 2-(trifluoromethyl)indole (1.0 eq.) in an appropriate solvent, add chlorosulfonyl isocyanate (1.1 eq.) at 0 °C. Stir the reaction at room temperature for 2 hours. Add DMF (2.0 eq.) and continue stirring for 1 hour. Pour the mixture into water and extract with ethyl acetate. Wash the combined organic extracts with water and brine, dry over MgSO₄, and concentrate in vacuo to yield 3-cyano-2-(trifluoromethyl)indole.
-
Nitration: To a stirred solution of 3-cyano-2-(trifluoromethyl)indole (1.0 eq.) in fuming nitric acid at 0 °C, maintain the temperature for 30 minutes. Allow the reaction to proceed at room temperature for 19 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the combined organic extracts sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield 3-cyano-5-nitro-2-(trifluoromethyl)indole.
Logical Workflow for Insecticide Synthesis
Application 2: Fungicidal Agents
Research has demonstrated that trifluoromethyl-substituted indole and spiro-indole derivatives possess significant antifungal activity against a range of plant pathogenic fungi.[2] These findings suggest that the trifluoromethyl indole scaffold is a promising starting point for the development of novel fungicides.
Quantitative Data for Antifungal Activity
The following table summarizes the in vitro antifungal activity of several trifluoromethyl indole derivatives against common plant pathogens. The data is presented as the percentage of mycelial growth inhibition at a concentration of 100 ppm.[2]
| Compound ID | Structure | Rhizoctonia solani | Fusarium oxysporum | Colletotrichum capsici |
| 2a | 5-Chloro-3-(2-trifluoromethylphenylimino)indolin-2-one | 85% | 82% | 78% |
| 2b | 7-Nitro-3-(2-trifluoromethylphenylimino)indolin-2-one | 88% | 85% | 80% |
| 2c | 5-Chloro-1-methyl-3'-(2-trifluoromethylphenyl)spiro[indole-3,2'-thiazolidine]-2,4'-dione | 92% | 90% | 85% |
| 2d | 5-Chloro-1-methyl-3'-(3-trifluoromethylphenyl)spiro[indole-3,2'-thiazolidine]-2,4'-dione | 90% | 88% | 83% |
Experimental Protocols
Protocol 3: Synthesis of Trifluoromethyl-Substituted 3-Indolylimines (Precursors to Spiro-Indoles)
This protocol details the synthesis of the imine precursors required for the construction of spiro-indole fungicides.
Materials:
-
Substituted isatin (e.g., 5-chloroisatin)
-
Trifluoromethyl-substituted aniline (e.g., 2-trifluoromethylaniline)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
A mixture of the substituted isatin (1.0 eq.) and the trifluoromethyl-substituted aniline (1.0 eq.) in ethanol containing a few drops of glacial acetic acid is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled, and the solid product is filtered, washed with cold ethanol, and dried.
-
The crude product can be recrystallized from ethanol to yield the pure 3-indolylimine derivative.
Protocol 4: Synthesis of Trifluoromethyl-Substituted Spiro[indole-3,2'-thiazolidine]-2,4'-diones (Fungicide Candidates)
This protocol describes the cyclocondensation reaction to form the spiro-indole core.
Materials:
-
Trifluoromethyl-substituted 3-indolylimine (from Protocol 3)
-
Mercaptoacetic acid
-
Anhydrous 1,4-dioxane
-
Anhydrous zinc chloride (ZnCl₂)
Procedure:
-
A mixture of the trifluoromethyl-substituted 3-indolylimine (1.0 eq.), mercaptoacetic acid (1.2 eq.), and a catalytic amount of anhydrous ZnCl₂ in anhydrous 1,4-dioxane is refluxed for 8-10 hours.
-
The solvent is removed under reduced pressure.
-
The residue is treated with a 10% sodium bicarbonate solution to remove unreacted acid.
-
The solid product is filtered, washed thoroughly with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure spiro-indole derivative.
Signaling Pathway and Experimental Workflow
Conclusion
Trifluoromethyl indoles represent a valuable and versatile class of compounds for the discovery of new agrochemicals. Their unique physicochemical properties, conferred by the trifluoromethyl group, make them promising candidates for the development of potent insecticides and fungicides. The synthetic protocols and biological activity data presented in these application notes provide a foundation for researchers to explore this chemical space further and to design and synthesize the next generation of crop protection agents. While commercial examples are yet to emerge, the compelling data from research and patent literature strongly support the continued investigation of trifluoromethyl indoles in agrochemical synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Trifluoromethyl)-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in improving the yield of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Which are the most common synthetic routes for producing this compound?
A1: The most prevalent methods for synthesizing indole-2-carboxylic acids, including the 5-trifluoromethyl substituted analogue, are the Fischer Indole Synthesis and the Reissert Indole Synthesis. The choice between these methods often depends on the availability of starting materials and the specific reaction conditions required.
Q2: What are the typical starting materials for these syntheses?
A2: For the Fischer Indole Synthesis , the key starting materials are (4-trifluoromethyl)phenylhydrazine and pyruvic acid. In the Reissert Indole Synthesis , the reaction typically begins with 2-methyl-5-(trifluoromethyl)aniline, which is then converted to 2-nitro-4-(trifluoromethyl)toluene, followed by reaction with diethyl oxalate.
Q3: What is the significance of the trifluoromethyl group on the indole ring?
A3: The incorporation of a trifluoromethyl (CF3) group at the 5-position of the indole ring significantly alters the electronic properties and lipophilicity of the molecule. This modification can enhance metabolic stability and influence the biological activity of downstream compounds, making it a valuable synthon in pharmaceutical and agrochemical research.[1]
Troubleshooting Guide
Low Yield in Fischer Indole Synthesis
Q4: I am experiencing a low yield in the Fischer Indole Synthesis of this compound. What are the likely causes?
A4: Low yields in the Fischer indole synthesis of this specific compound can be attributed to several factors:
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, and Eaton's reagent. The strongly electron-withdrawing nature of the trifluoromethyl group can affect the cyclization step, requiring careful optimization of the acid catalyst.
-
Inappropriate Reaction Temperature: The reaction is highly sensitive to temperature. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting materials or the product.
-
Side Reactions: The formation of regioisomers or other byproducts can significantly reduce the yield of the desired product. The presence of the trifluoromethyl group can influence the regioselectivity of the cyclization.
-
Incomplete Hydrazone Formation: The initial condensation of (4-trifluoromethyl)phenylhydrazine and pyruvic acid to form the hydrazone intermediate may not go to completion.
Challenges in Reissert Indole Synthesis
Q5: My Reissert synthesis of this compound is not proceeding as expected. What could be the issue?
A5: Common problems encountered during the Reissert synthesis of this molecule include:
-
Inefficient Condensation: The initial condensation of 2-nitro-4-(trifluoromethyl)toluene with diethyl oxalate requires a strong base, typically potassium ethoxide. Incomplete reaction at this stage will directly impact the overall yield.
-
Incomplete Reductive Cyclization: The reduction of the nitro group and subsequent cyclization is a critical step. The choice of reducing agent (e.g., zinc dust in acetic acid, iron in acetic acid, or catalytic hydrogenation) needs to be optimized for the trifluoromethyl-substituted substrate.
-
Hydrolysis of the Ester Intermediate: Premature hydrolysis of the ethyl ester intermediate before cyclization can lead to the formation of unwanted byproducts.
Experimental Protocols
A detailed experimental protocol for the Fischer Indole Synthesis of this compound is provided below.
Fischer Indole Synthesis Protocol
This protocol involves the reaction of (4-trifluoromethyl)phenylhydrazine with pyruvic acid.
Materials:
-
(4-trifluoromethyl)phenylhydrazine hydrochloride
-
Pyruvic acid
-
Polyphosphoric acid (PPA)
-
Sodium acetate
-
Ethanol
-
Water
-
Dichloromethane
-
Sodium sulfate
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve (4-trifluoromethyl)phenylhydrazine hydrochloride in a mixture of ethanol and water.
-
Add sodium acetate to neutralize the hydrochloride salt.
-
To this solution, add pyruvic acid dropwise while stirring at room temperature.
-
Continue stirring for 1-2 hours to allow for the formation of the phenylhydrazone precipitate.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Indolization (Cyclization):
-
In a separate flask equipped with a mechanical stirrer and a reflux condenser, place polyphosphoric acid and heat to 80-90 °C.
-
Gradually add the dried phenylhydrazone to the hot PPA with vigorous stirring.
-
After the addition is complete, continue to heat the mixture at 90-100 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
-
Work-up and Purification:
-
The precipitated solid is the crude this compound.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry.
-
For further purification, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water or acetone/water. Alternatively, column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent can be employed.
-
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Fischer Indole Synthesis of this compound, based on literature data for similar indole syntheses.
| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Fischer Indole | (4-trifluoromethyl)phenylhydrazine, Pyruvic acid | Polyphosphoric Acid | None | 90-100 | 2-3 | 60-75 |
| Fischer Indole | (4-trifluoromethyl)phenylhydrazine, Pyruvic acid | Eaton's Reagent | Dichloromethane | Reflux | 4-6 | 65-80 |
| Reissert Indole | 2-Nitro-4-(trifluoromethyl)toluene, Diethyl oxalate | 1. KOEt2. Zn/AcOH | 1. Ethanol2. Acetic Acid | 1. Reflux2. 100-110 | 1. 4-62. 2-4 | 55-70 |
Visualizations
Experimental Workflow: Fischer Indole Synthesis
Caption: Workflow for the Fischer Indole Synthesis.
Troubleshooting Logic: Low Yield in Fischer Synthesis
Caption: Troubleshooting logic for low yield issues.
References
overcoming solubility issues with 5-(trifluoromethyl)-1H-indole-2-carboxylic acid
Welcome to the technical support resource for 5-(trifluoromethyl)-1H-indole-2-carboxylic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing stock solutions of this compound?
A1: this compound has low solubility in aqueous solutions but is soluble in polar aprotic solvents. For biological assays, it is standard practice to first prepare a concentrated stock solution in 100% dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1][2]
Q2: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous buffer (e.g., PBS pH 7.4). Why is this happening and how can I prevent it?
A2: This is a common issue caused by the compound's poor aqueous solubility at neutral pH. The carboxylic acid group is protonated and less soluble at or below neutral pH. When the concentrated DMSO stock is diluted into the buffer, the compound crashes out of solution once the DMSO concentration is too low to maintain solubility.
To prevent this, you can increase the pH of your final solution. By adding a small amount of a weak base like sodium hydroxide (NaOH), you deprotonate the carboxylic acid, forming a much more water-soluble carboxylate salt.[3] See Protocol 2 for a detailed method.
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?
A3: The tolerance of cell lines to DMSO varies, but a final concentration of 0.5% to 1% is generally considered safe for most applications.[1] However, it is crucial to determine the specific tolerance for your cell line and include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q4: How should I store the solid compound and my prepared solutions?
A4:
-
Solid Compound: Store protected from light at -20°C.[1]
-
DMSO Stock Solutions: Aliquot into single-use volumes in light-protecting, tightly sealed containers and store at -20°C.[1]
-
Aqueous Working Solutions: It is highly recommended to prepare these fresh for each experiment. If brief storage is required, keep the solution at 2-8°C, protected from light, for no more than 24 hours.[1]
Solubility Data
While extensive quantitative solubility data for this compound is limited, the following table provides solubility information for the parent compound, Indole-2-carboxylic acid, which serves as a useful proxy. The electron-withdrawing trifluoromethyl group is expected to further decrease aqueous solubility compared to the parent compound.
| Solvent System | Solubility Classification | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for primary stock solutions.[1] |
| N,N-Dimethylformamide (DMF) | Soluble | Alternative to DMSO for primary stock solutions.[1] |
| Ethanol | Sparingly Soluble | May require heating. |
| Methanol | Sparingly Soluble | Solubility is limited. |
| Water | Poorly Soluble / Insoluble | Essentially insoluble at neutral or acidic pH. |
| Aqueous Buffers (e.g., PBS, pH 7.4) | Poorly Soluble / Insoluble | Prone to precipitation upon dilution from organic stocks.[4] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution (10 mM in DMSO)
Objective: To prepare a high-concentration stock solution for long-term storage and subsequent dilution.
Materials:
-
This compound (MW: 229.16 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Accurately weigh 2.29 mg of this compound.
-
Add the weighed solid to a sterile vial.
-
Add 1 mL of anhydrous, sterile DMSO to the vial.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.[1]
Protocol 2: Preparation of an Aqueous Working Solution via pH Adjustment
Objective: To overcome precipitation issues by preparing a soluble sodium salt of the compound for use in aqueous-based assays (e.g., cell culture).
Materials:
-
10 mM stock solution in DMSO (from Protocol 1)
-
Sterile 0.1 M NaOH solution
-
Sterile aqueous buffer or cell culture medium (e.g., PBS, DMEM)
-
Sterile conical tube
Methodology:
-
Determine the final volume and concentration of the working solution needed (e.g., 10 mL of a 10 µM solution).
-
In a sterile conical tube, add the required volume of aqueous buffer or media (e.g., 9.9 mL).
-
Add the required volume of the 10 mM DMSO stock solution to the buffer (e.g., 10 µL for a 10 µM final concentration). The solution will likely become cloudy or show a fine precipitate.
-
While vortexing or stirring gently, add the 0.1 M NaOH solution dropwise (typically a few microliters) until the precipitate dissolves and the solution becomes clear. The formation of the sodium carboxylate salt significantly increases water solubility.[3]
-
Crucial Step: Check the pH of the final solution to ensure it is within the acceptable range for your experiment (e.g., pH 7.2-7.6 for cell culture). Adjust with sterile 0.1 M HCl if necessary, though this risks re-precipitation if the pH drops too low.
-
Use the freshly prepared working solution immediately. Ensure the final DMSO concentration is below the toxic limit for your assay (e.g., 0.1% in this example).
Troubleshooting and Experimental Workflows
The following diagrams illustrate logical workflows for troubleshooting solubility issues and preparing solutions for experimental use.
Caption: Troubleshooting workflow for compound precipitation.
Caption: Experimental workflow for preparing solutions for cell-based assays.
Biological Context: Mechanism of Action
The indole-2-carboxylic acid scaffold is a key pharmacophore in the development of various therapeutic agents, notably as HIV-1 integrase inhibitors.[5] The mechanism involves the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site, which is critical for its catalytic function in integrating viral DNA into the host genome.[5]
Caption: Chelation of Mg²⁺ ions by the indole-2-carboxylic acid scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
Technical Support Center: Synthesis of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Fischer indole synthesis of ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate is giving a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Fischer indole synthesis of this electron-deficient indole are a common issue. The strong electron-withdrawing nature of the trifluoromethyl group can hinder the acid-catalyzed cyclization. Here are the likely causes and troubleshooting steps:
-
Incomplete Hydrazone Formation: The initial condensation of 4-(trifluoromethyl)phenylhydrazine with ethyl pyruvate to form the hydrazone may be incomplete.
-
Troubleshooting: Ensure equimolar amounts of the hydrazine and pyruvate. The reaction can be monitored by TLC or LC-MS to confirm the complete consumption of the starting materials before proceeding with cyclization. Running the reaction under anhydrous conditions can also be beneficial.
-
-
Harsh Cyclization Conditions: While acid is necessary for the cyclization, excessively harsh conditions (e.g., very high temperatures or overly concentrated acid) can lead to decomposition and tar formation.
-
Troubleshooting: A systematic optimization of the acid catalyst and temperature is recommended. Common catalysts include polyphosphoric acid (PPA), Eaton's reagent, sulfuric acid, or Lewis acids like zinc chloride. Start with milder conditions and gradually increase the temperature. A solvent screen (e.g., toluene, xylene, acetic acid) may also identify more suitable reaction media.
-
-
N-N Bond Cleavage Side Reaction: A significant side reaction in Fischer indole syntheses, especially with electron-deficient systems, is the acid-catalyzed cleavage of the N-N bond in the hydrazone intermediate. This leads to the formation of 4-(trifluoromethyl)aniline and other byproducts instead of the desired indole.
-
Troubleshooting: Using a milder acid catalyst or a lower reaction temperature can sometimes suppress this side reaction. If direct cyclization is consistently problematic, consider a two-step process where the hydrazone is first isolated and purified before being subjected to cyclization under optimized conditions.
-
Q2: I am observing a significant amount of 4-(trifluoromethyl)aniline as a byproduct in my reaction mixture. Why is this happening and what can be done to minimize it?
A2: The presence of 4-(trifluoromethyl)aniline is a strong indicator that the N-N bond cleavage side reaction is predominating over the desired[1][1]-sigmatropic rearrangement in the Fischer indole synthesis mechanism.
-
Cause: The electron-withdrawing trifluoromethyl group destabilizes the intermediate required for the key rearrangement step, making the competing N-N bond cleavage more favorable.
-
Troubleshooting:
-
Modify Reaction Conditions: Experiment with different acid catalysts. Lewis acids might be more effective than Brønsted acids in promoting the desired cyclization. Lowering the reaction temperature can also help, although it may require longer reaction times.
-
Protecting Groups: While more complex, the use of N-protecting groups on the hydrazine that can be removed later is a strategy sometimes employed to influence the electronic properties and favor the desired reaction pathway.
-
Q3: The final saponification of ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate to the carboxylic acid is not going to completion or is producing an unexpected byproduct. What could be the issue?
A3: Issues during saponification typically relate to incomplete reaction or degradation of the product.
-
Incomplete Hydrolysis: The ester may be sterically hindered or the reaction conditions may not be sufficient for complete conversion.
-
Troubleshooting: Ensure a sufficient excess of base (e.g., NaOH or KOH) is used. Increasing the reaction temperature or time may be necessary. A co-solvent like methanol or ethanol can improve the solubility of the ester in the aqueous base. Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed.
-
-
Decarboxylation: Indole-2-carboxylic acids can be susceptible to decarboxylation (loss of CO2) at elevated temperatures, especially under acidic or basic conditions. This would result in the formation of 5-(trifluoromethyl)-1H-indole.
-
Troubleshooting: Avoid excessive heating during the saponification and the subsequent acidic workup. After the hydrolysis is complete, cool the reaction mixture before acidifying to precipitate the carboxylic acid. If decarboxylation is a persistent issue, consider milder hydrolysis conditions, such as using lithium hydroxide (LiOH) at room temperature.
-
Q4: My final product is difficult to purify. What are the likely impurities and what purification strategies can I employ?
A4: The primary impurities are likely unreacted starting materials, byproducts from side reactions, and partially reacted intermediates.
-
Likely Impurities:
-
4-(trifluoromethyl)phenylhydrazine
-
Ethyl pyruvate
-
Uncyclized hydrazone intermediate
-
4-(trifluoromethyl)aniline
-
5-(trifluoromethyl)-1H-indole (from decarboxylation)
-
Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate (from incomplete hydrolysis)
-
-
Purification Strategies:
-
Extraction: A carefully planned series of aqueous extractions can remove many impurities. For instance, an acidic wash can remove basic impurities like 4-(trifluoromethyl)aniline, while a basic wash can help in the separation of the desired carboxylic acid from neutral impurities.
-
Recrystallization: This is often the most effective method for purifying the final carboxylic acid product. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal conditions.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), often with a small amount of acetic acid to improve the peak shape of the carboxylic acid, can be effective.
-
Data Presentation
Table 1: Summary of Potential Side Products and Their Origin
| Side Product/Impurity | Chemical Structure | Origin | Stage of Synthesis |
| 4-(Trifluoromethyl)aniline | C₇H₆F₃N | N-N bond cleavage of hydrazone | Fischer Indole Synthesis |
| Uncyclized Hydrazone | C₁₂H₁₃F₃N₂O₂ | Incomplete cyclization | Fischer Indole Synthesis |
| 5-(Trifluoromethyl)-1H-indole | C₉H₆F₃N | Decarboxylation of the final product | Saponification/Workup |
| Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate | C₁₂H₁₀F₃NO₂ | Incomplete saponification | Saponification |
Table 2: Typical Reaction Parameters and Expected Outcomes (for guidance)
| Step | Key Parameters | Typical Yield Range | Typical Purity Range (crude) |
| Fischer Indole Synthesis | Acid catalyst, Temperature, Reaction time | 40-70% | 60-85% |
| Saponification | Base, Temperature, Reaction time | 85-98% | 90-99% |
Note: These are general ranges and actual results may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate
-
To a solution of 4-(trifluoromethyl)phenylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid) is added ethyl pyruvate (1.05 eq).
-
The mixture is stirred at room temperature for 1-2 hours to allow for hydrazone formation, which can be monitored by TLC.
-
An acid catalyst (e.g., polyphosphoric acid, 10 wt% in ethanol, or a few drops of concentrated sulfuric acid) is added cautiously.
-
The reaction mixture is heated to reflux (typically 80-120 °C, depending on the solvent) for 2-6 hours. The progress of the cyclization is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 2: Saponification of Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate
-
The ethyl ester (1.0 eq) is dissolved in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide (2-3 eq).
-
The mixture is heated to reflux (around 80 °C) for 1-3 hours, with reaction progress monitored by TLC.
-
After completion, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is washed with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester or neutral impurities.
-
The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with cold 2M hydrochloric acid, leading to the precipitation of the carboxylic acid.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Key side reactions and byproducts in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Optimizing Indole-2-Carboxamide Formation
Welcome to the technical support center for the synthesis of indole-2-carboxamides. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of indole-2-carboxamides, helping you optimize your reaction conditions for better yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of indole-2-carboxamides.
Issue 1: Low or No Yield of Indole-2-Carboxamide
Q: I am getting a low yield or no desired product in my amide coupling reaction between indole-2-carboxylic acid and an amine. What are the possible causes and solutions?
A: Low yields in amide coupling reactions are a common issue. Several factors could be at play, from the choice of coupling reagents to the reaction conditions. Here’s a systematic approach to troubleshoot this problem:
-
Coupling Reagent Inactivity: The choice and quality of your coupling agent are critical.
-
Solution: Ensure your coupling reagents are fresh and have been stored under appropriate conditions (typically dry and inert). Consider trying a different class of coupling agent. Common choices include carbodiimides (like DCC or EDCI) often used with additives like HOBt, or phosphonium salts like BOP or PyBOP.[1][2][3][4][5][6] For instance, if EDC/HOBt fails, BOP with a base like DIPEA in a solvent like DCM or DMF can be effective.[1][3]
-
-
Inappropriate Base: The base used to neutralize the amine salt and activate the carboxylic acid is crucial.
-
Solvent Choice: The solvent can significantly impact the reaction rate and solubility of your starting materials.
-
Reaction Temperature and Time: Amide coupling reactions can be sensitive to temperature.
-
Solution: Most couplings are run at room temperature overnight.[2][3] Some reactions may benefit from initial stirring at 0 °C for a short period before being allowed to warm to room temperature, especially when using highly reactive coupling agents.[9] If the reaction is sluggish, gentle heating (e.g., to 50 °C) might be beneficial, but be cautious as this can also lead to side reactions.[7]
-
Issue 2: Formation of Side Products
Q: I am observing significant side products in my reaction mixture. How can I minimize their formation?
A: The formation of side products can often be attributed to the reactivity of the indole nucleus or the reaction conditions.
-
N-Alkylation of Indole: If you are performing reactions under basic conditions, the indole nitrogen can be deprotonated and undergo undesired alkylation.[7]
-
Solution: Consider protecting the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) before proceeding with subsequent steps. Alternatively, carefully control the stoichiometry of your base and electrophiles.
-
-
Double Acylation/Alkylation: In some cases, double alkylation may occur.[7]
-
Solution: This is often a result of using too strong a base or an excess of the electrophile. Re-optimize the stoichiometry of your reagents.
-
-
Epimerization: If your amine or carboxylic acid has a chiral center, epimerization can occur, especially with prolonged reaction times or elevated temperatures.
-
Solution: Use milder coupling conditions and additives known to suppress epimerization, such as HOBt or HOAt. Keep the reaction temperature low and monitor the reaction progress to avoid unnecessarily long reaction times.
-
Issue 3: Difficulty in Product Purification
Q: My crude product is difficult to purify. What strategies can I employ for effective purification?
A: Purification challenges often arise from unreacted starting materials, coupling agent byproducts, or closely related side products.
-
Urea Byproducts: When using carbodiimide coupling reagents like DCC or EDC, urea byproducts are formed which can be difficult to remove.
-
Solution: If using DCC, the dicyclohexylurea byproduct is poorly soluble in most organic solvents and can often be removed by filtration. For the more soluble urea from EDC, an acidic workup can help to protonate it and facilitate its removal in the aqueous phase.
-
-
Column Chromatography Issues: If your product and impurities have similar polarities, separation by standard column chromatography can be challenging.
-
Solution: Experiment with different solvent systems for your column chromatography. A shallow gradient can improve separation. If silica gel is not effective, consider using a different stationary phase like alumina or reverse-phase silica. Preparative HPLC can also be a powerful tool for purifying challenging compounds.[10][11]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the indole-2-carboxylic acid precursor?
A1: Several methods are commonly employed:
-
Fischer Indole Synthesis: This classic method involves the reaction of a phenylhydrazine with a pyruvate derivative (e.g., ethyl pyruvate) in the presence of an acid catalyst like p-toluenesulfonic acid (pTsOH), followed by hydrolysis of the resulting ester.[2][5]
-
Hemetsberger–Knittel Indole Synthesis: This involves the Knoevenagel condensation of an aromatic aldehyde with methyl 2-azidoacetate, followed by thermolysis and electrophilic cyclization to form the indole-2-carboxylate.[1]
-
Palladium-Catalyzed C-H Amination: More modern methods involve the direct oxidative C-H amination of 2-acetamido-3-arylacrylates using a palladium catalyst and an oxidant.[12]
Q2: How do I choose the right coupling agent for my indole-2-carboxamide synthesis?
A2: The choice of coupling agent depends on several factors, including the scale of your reaction, the steric hindrance of your substrates, and cost.
-
EDC/HOBt: A common and cost-effective choice for many applications.[4][6]
-
DCC/DMAP: A potent combination, but the DCC byproduct can be problematic for purification.[2][4][6]
-
BOP/DIPEA: A highly effective phosphonium-based reagent, particularly for sterically hindered substrates.[1][3]
-
HATU/HOAt/DIPEA: A very efficient and modern coupling system that is known to be fast and suppress racemization.
Q3: What is the typical stoichiometry for the coupling reaction?
A3: A good starting point for optimization is:
-
Indole-2-carboxylic acid: 1.0 equivalent
-
Amine: 1.0 - 1.2 equivalents
-
Coupling Agent (e.g., EDC, BOP): 1.1 - 1.5 equivalents
-
Additive (e.g., HOBt): 1.1 - 1.5 equivalents
-
Base (e.g., DIPEA): 2.0 - 3.0 equivalents
These ratios may need to be adjusted based on the specific substrates and reaction conditions.
Data Presentation
Table 1: Common Amide Coupling Reagents and Conditions
| Coupling System | Base | Solvent | Temperature | Key Features |
| EDC, HOBt | DIPEA | DCM | Room Temp | Good for general purpose, water-soluble byproduct.[4][6] |
| DCC, DMAP | - | CH₂Cl₂ | 0 °C to RT | High yielding, but insoluble urea byproduct.[2][4][6][9] |
| BOP, DIPEA | DIPEA | DMF or DCM | Room Temp | Effective for hindered substrates.[1][3] |
| PyBOP, DIPEA | DIPEA | DMF | Room Temp | Similar to BOP, often with better solubility. |
| HATU, DIPEA | DIPEA | DMF | Room Temp | Very efficient, fast reactions, low epimerization. |
Experimental Protocols
Protocol 1: General Procedure for Indole-2-Carboxamide Synthesis via EDC/HOBt Coupling
-
To a solution of indole-2-carboxylic acid (1.0 eq.) in anhydrous DCM or DMF, add the desired amine (1.1 eq.), HOBt (1.2 eq.), and DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4][6]
Protocol 2: Synthesis of Indole-2-Carboxylic Acid via Fischer Indole Synthesis
-
A mixture of the appropriate arylhydrazine (1.0 eq.), ethyl pyruvate (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid in ethanol is refluxed for 6 hours.[2]
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting crude ethyl indole-2-carboxylate is then subjected to saponification by refluxing with NaOH in ethanol for 3 hours.[2]
-
After cooling, the reaction mixture is acidified with HCl to precipitate the indole-2-carboxylic acid.
-
The solid is collected by filtration, washed with water, and dried.
Visualizations
Experimental Workflow for Indole-2-Carboxamide Synthesis
Caption: A typical workflow for the synthesis of indole-2-carboxamides.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Bioactivity of 5-(Trifluoromethyl)-1H-indole-2-carboxylic Acid Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals encountering lower-than-expected bioactivity with 5-(trifluoromethyl)-1H-indole-2-carboxylic acid derivatives. This guide provides troubleshooting strategies, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway diagrams to assist in identifying and resolving common issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing low or no bioactivity with our this compound derivative. What are the initial troubleshooting steps?
A1: Low bioactivity can arise from multiple factors. A systematic approach to troubleshooting is recommended. First, confirm the compound's identity, purity, and stability. Next, evaluate its solubility in the assay medium. If these aspects are satisfactory, the focus should shift to investigating cellular permeability and direct target engagement.
Q2: How might the 5-trifluoromethyl substitution on the indole ring impact the bioactivity of my compound?
A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that significantly influences a molecule's physicochemical properties. It can enhance metabolic stability and lipophilicity. However, its effect on bioactivity is target-dependent. In some cases, electron-withdrawing groups at the 5-position of the indole ring can lead to a loss of activity. For example, a study on 1H-indole-2-carboxamides as anti-Trypanosoma cruzi agents found that derivatives with electron-withdrawing groups, including a 5-CF3 substitution, were inactive.[1]
Q3: Could poor solubility be the reason for the low bioactivity observed in our aqueous assay buffers?
A3: Yes, poor aqueous solubility is a common issue for organic small molecules, and the lipophilic nature of the trifluoromethyl group can exacerbate this.[1] If the compound precipitates in your assay buffer, its effective concentration will be much lower than intended. It is crucial to experimentally determine the solubility of your compound in the specific medium used for your bioassay.
Q4: If solubility is confirmed to be a problem, what strategies can we employ to improve it for in vitro assays?
A4: To address solubility challenges, consider using co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG). However, it is essential to establish the tolerance of your cell line or biological target to these solvents, as they can exhibit toxicity or interfere with the assay at higher concentrations. Running appropriate vehicle controls is critical.
Q5: Our compound has good solubility and purity, but still shows low activity in cell-based assays. What should we investigate next?
A5: If solubility and purity are confirmed, the next logical step is to assess the compound's ability to cross the cell membrane. The physicochemical properties imparted by the trifluoromethyl group can affect cellular uptake. If the compound cannot reach its intracellular target, it will not exhibit bioactivity. Permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), can provide insights into passive diffusion.
Q6: How can we confirm that our compound is interacting with its intended target protein?
A6: Target engagement assays are essential to confirm a direct interaction between your compound and its putative target. Techniques such as thermal shift assays (TSA), surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) can be employed to measure binding affinity and confirm target engagement. For enzyme inhibitors, a direct enzymatic assay using the purified protein is the most straightforward method to determine inhibitory activity (e.g., IC50).
Troubleshooting Guide
Low bioactivity is a frequent challenge in drug discovery. This guide provides a structured approach to diagnosing and resolving potential issues with your this compound derivatives.
Diagram: Troubleshooting Workflow for Low Bioactivity
Caption: A step-by-step workflow for troubleshooting low bioactivity of small molecule derivatives.
Data Presentation: Bioactivity of Indole-2-Carboxylic Acid Derivatives
The following tables summarize the biological activities of various indole-2-carboxylic acid derivatives from the literature to provide a comparative context for your experimental results.
Table 1: Antiproliferative and Kinase Inhibitory Activities of 5-Substituted-Indole-2-Carboxamide Derivatives
| Compound ID | 5-Substituent | Mean GI50 (nM)¹ | EGFR IC50 (nM) | CDK2 IC50 (nM) | Reference |
| 5g | -CH3 | 55 | - | 33 | [2][3] |
| 5i | -CF3 | 49 | 85 | 24 | [2][3] |
| 5j | -F | 37 | 124 | 16 | [2][3] |
| Erlotinib | (Reference) | 33 | 80 | - | [4] |
| Dinaciclib | (Reference) | - | - | 20 | [2] |
¹Mean growth inhibition across four cancer cell lines.
Table 2: Anti-Trypanosoma cruzi Activity of 5-Substituted-1H-indole-2-carboxamides
| Compound ID | 5-Substituent | pEC50¹ | Reference |
| 1 | -CH3 | >5.4 | [1] |
| 6 | -OCH3 | >5.4 | [1] |
| 8 | -F | <4.2 (inactive) | [1] |
| 9 | -Cl | <4.2 (inactive) | [1] |
| 10 | -CF3 | <4.2 (inactive) | [1] |
¹Negative logarithm of the half-maximal effective concentration.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the bioactivity of your this compound derivatives.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cultured cells.
-
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the complete medium.
-
Remove the existing medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Kinase Inhibition Assay (Example: EGFR)
This protocol outlines a method to determine the in vitro inhibitory activity of a compound against a specific kinase.
-
Materials:
-
Purified recombinant EGFR kinase
-
Kinase buffer
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the test compound, EGFR kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Signaling Pathway and Mechanism of Action
Understanding the potential biological targets and pathways of your indole derivatives is crucial for interpreting bioactivity data. Indole-2-carboxylic acid derivatives have been reported to act as inhibitors of various enzymes, including kinases and HIV-1 integrase.
Diagram: Kinase Inhibition Signaling Pathway
Caption: A diagram illustrating the inhibition of a kinase signaling pathway by an ATP-competitive inhibitor.
Diagram: HIV-1 Integrase Inhibition
Indole-2-carboxylic acid derivatives have also been identified as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[5][6][7]
Caption: A diagram showing the chelation of magnesium ions in the HIV-1 integrase active site by an indole-2-carboxylic acid inhibitor, preventing viral DNA integration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid in solution. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. The indole nucleus is susceptible to oxidation, and the carboxylic acid group can undergo decarboxylation at high temperatures.
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A2: While specific data for this exact molecule is limited, indole derivatives are generally most stable in neutral to slightly acidic conditions. For indole, the optimal pH for photostability is around 6-7.[1] Strongly acidic conditions can lead to protonation and potential polymerization of the indole ring, while strongly alkaline conditions (pH 9 and above) may promote oxidative degradation and hydrolysis if the carboxylic acid is in an ester form.[2][3]
Q3: Is this compound sensitive to light?
A3: Yes, indole derivatives are known to be sensitive to light and can undergo photodegradation.[1] It is recommended to protect solutions of this compound from light by using amber glassware or by wrapping the container in aluminum foil, especially during long-term storage or prolonged experiments.
Q4: What are the likely degradation products of this compound?
A4: Based on the chemistry of indole-2-carboxylic acid, potential degradation products could arise from oxidation, decarboxylation, and photodegradation. Oxidation may lead to the formation of dioxindole derivatives.[4] At elevated temperatures, decarboxylation can occur, resulting in the formation of 5-(trifluoromethyl)-1H-indole. Under photolytic conditions, radical-mediated degradation can lead to various oxidized and ring-opened products.[5]
Q5: How does the trifluoromethyl (CF3) group affect the stability of the molecule?
A5: The trifluoromethyl group is a strong electron-withdrawing group, which generally increases the metabolic and chemical stability of a molecule. It can make the indole ring less susceptible to electrophilic attack and oxidative degradation compared to unsubstituted indoles.
Troubleshooting Guides
Issue 1: Rapid Discoloration (Yellowing/Browning) of the Solution
| Possible Cause | Troubleshooting Step |
| Oxidative Degradation | The indole ring is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and heat, leading to colored byproducts.[6] |
| Solution: Prepare solutions using degassed solvents. Store the solution under an inert atmosphere (e.g., nitrogen or argon). Avoid prolonged exposure to air. | |
| Photodegradation | Exposure to ambient or UV light can cause degradation of the indole nucleus. |
| Solution: Protect the solution from light at all times by using amber vials or wrapping the container with aluminum foil. | |
| High pH | Alkaline conditions can promote the oxidation of indoles. |
| Solution: Maintain the pH of the solution in the neutral to slightly acidic range (pH 6-7) if compatible with your experimental conditions. |
Issue 2: Low Recovery or Unexpected Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Degradation Under Acidic Conditions | Strong acids can cause protonation of the indole ring, potentially leading to polymerization or other side reactions. |
| Solution: If acidic conditions are required, use the mildest possible acid and the shortest possible reaction/exposure time. Maintain low temperatures. | |
| Thermal Degradation (Decarboxylation) | Heating indole-2-carboxylic acids, especially above their melting point or for prolonged periods in solution, can lead to the loss of the carboxylic acid group.[7] |
| Solution: Avoid excessive heating. If elevated temperatures are necessary, perform a time-course study to determine the rate of degradation. Consider if the decarboxylated product is one of the unexpected peaks. | |
| Adsorption to Surfaces | Indole derivatives can sometimes adsorb to glass or plastic surfaces, leading to lower than expected concentrations. |
| Solution: Use silanized glassware or polypropylene tubes to minimize adsorption. Include a standard in a matching solvent to assess recovery. |
Summary of Potential Stability Issues and Recommended Conditions
The following table provides illustrative data based on general principles of indole chemistry. Actual degradation rates should be determined empirically.
| Stress Condition | Potential Degradation Pathway | Likely Products | Recommended Handling/Storage |
| Acidic (e.g., 0.1 M HCl) | Protonation, Polymerization | Oligomers, Polymers | Avoid strong acids; use mild conditions if necessary. |
| Alkaline (e.g., 0.1 M NaOH) | Oxidation | Oxidized indole species | Maintain pH below 8 if possible. |
| Oxidative (e.g., H₂O₂) | Oxidation of indole ring | Dioxindole derivatives | Prepare solutions with degassed solvents; store under inert gas. |
| Thermal (e.g., >60 °C) | Decarboxylation | 5-(Trifluoromethyl)-1H-indole | Avoid prolonged heating; store at recommended temperatures (2-8 °C). |
| Photolytic (UV/Vis light) | Photo-oxidation, Radical reactions | Oxidized and ring-opened products | Protect from light using amber vials or foil wrapping. |
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[8][9][10]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60 °C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60 °C.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Heat the stock solution at 80 °C.
-
Photolytic Stress: Expose the stock solution to UV light (e.g., 254 nm) or sunlight.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with 0.1% formic acid). Use a PDA detector to monitor for peak purity.
-
Characterization: If significant degradation is observed, use LC-MS or NMR to identify the structure of the degradation products.
Protocol 2: HPLC Method for Stability Testing
This is a general-purpose method and may require optimization.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for a forced degradation study.
References
- 1. Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. biomedres.us [biomedres.us]
challenges in the scale-up synthesis of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid. The information provided is intended to address common challenges encountered during laboratory and scale-up production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound?
A1: The most established methods for the synthesis of indole-2-carboxylic acids, including the 5-trifluoromethyl substituted analogue, are the Fischer indole synthesis and the Reissert indole synthesis. The Fischer route involves the reaction of a substituted phenylhydrazine with an α-keto acid (like pyruvic acid) under acidic conditions.[1][2] The Reissert pathway utilizes the condensation of an ortho-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.[3][4]
Q2: Why is the trifluoromethyl group at the 5-position a potential challenge during synthesis?
A2: The trifluoromethyl (CF3) group is a strong electron-withdrawing group. This electronic property can influence the reactivity of the starting materials and intermediates in both the Fischer and Reissert syntheses. For instance, in the Fischer synthesis, the electron-withdrawing nature of the CF3 group can affect the nucleophilicity of the hydrazine and the stability of intermediates, potentially requiring harsher reaction conditions.
Q3: Are there any specific safety precautions to consider during the scale-up of this synthesis?
A3: Yes, several safety precautions are crucial. The Fischer indole synthesis often employs strong acids like sulfuric acid or polyphosphoric acid at elevated temperatures, which can be corrosive and pose a risk of exothermic reactions.[1][2] Phenylhydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment. The Reissert synthesis involves nitrated compounds, which can be energetic, and the reductive cyclization step may use flammable solvents and reagents. A thorough risk assessment is essential before any scale-up.
Q4: How can I purify the final product, this compound, at a larger scale?
A4: Purification of indole-2-carboxylic acids can be challenging due to their polarity and potentially poor solubility. Common methods include recrystallization from a suitable solvent system or column chromatography.[5] For larger scale operations, crystallization is generally preferred. It may be necessary to perform a pre-purification step, such as an acid-base extraction, to remove major impurities. The choice of solvent for crystallization is critical and needs to be determined empirically to ensure good recovery and purity.
Q5: Is it possible to synthesize the ethyl ester of this compound first and then hydrolyze it?
A5: Yes, this is a common strategy. Synthesizing the ethyl ester can sometimes simplify purification, as esters are often more soluble in common organic solvents and more amenable to chromatography. The final step would then be the hydrolysis of the ester to the carboxylic acid, which is typically achieved under basic conditions (e.g., using sodium hydroxide in a mixture of methanol and water), followed by acidification to precipitate the product.[5]
Troubleshooting Guides
Problem: Low Yield
| Potential Cause | Recommended Action |
| Incomplete reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). If the reaction has stalled, consider extending the reaction time or increasing the temperature. |
| Degradation of starting materials or product | Harsh acidic conditions and high temperatures can lead to decomposition.[1] Consider using a milder acid catalyst or lowering the reaction temperature. The stability of the trifluoromethyl-substituted intermediates should be considered. |
| Sub-optimal solvent | The choice of solvent can significantly impact the reaction. For the Fischer synthesis, solvents like ethanol, acetic acid, or toluene are common. For the Reissert synthesis, an ethoxide solution in ethanol is typically used for the initial condensation.[4] Experiment with different solvents to find the optimal conditions. |
| Poor quality of reagents | Ensure that all starting materials, especially the substituted phenylhydrazine or nitrotoluene, are of high purity. Impurities can lead to side reactions and lower the yield. |
Problem: Impurity Formation
| Potential Cause | Recommended Action |
| Formation of regioisomers (in Fischer synthesis) | If an unsymmetrical ketone is used as a starting material with the substituted hydrazine, the formation of regioisomers is possible. Using pyruvic acid or its ester should circumvent this issue for the synthesis of an indole-2-carboxylic acid. |
| Side reactions due to harsh conditions | Over-exposure to strong acids and high temperatures can cause side reactions such as sulfonation of the indole ring or polymerization.[1] Use the mildest effective conditions and monitor the reaction closely. |
| Incomplete hydrolysis of the ester | If synthesizing via the ethyl ester, ensure the hydrolysis reaction goes to completion. Monitor by TLC or HPLC and adjust the reaction time or amount of base accordingly. |
| Presence of unreacted starting materials | Optimize the stoichiometry of the reactants. A slight excess of one reactant may be necessary to drive the reaction to completion, but a large excess can complicate purification. |
Problem: Difficult Purification
| Potential Cause | Recommended Action |
| Co-precipitation of impurities | If purifying by crystallization, impurities may co-precipitate with the product. Try a different solvent or a mixture of solvents for recrystallization. A hot filtration step can remove insoluble impurities. |
| Product is an oil or difficult to crystallize | The product may initially be obtained as an oil. Try triturating with a non-polar solvent to induce crystallization. If this fails, purification by column chromatography may be necessary.[5] |
| Emulsion formation during workup | During acid-base extraction, emulsions can form. Adding a saturated brine solution can help to break the emulsion. |
| Product instability on silica gel | Some indole derivatives can be unstable on silica gel. If this is suspected, consider using a different stationary phase for chromatography (e.g., alumina) or minimizing the time the product is on the column. |
Data Presentation
Table 1: Typical Reaction Conditions for Indole-2-Carboxylic Acid Synthesis
| Synthetic Route | Key Reagents | Catalyst/Solvent | Temperature (°C) | Typical Yield (%) |
| Fischer Indole Synthesis | Substituted Phenylhydrazine, Pyruvic Acid | Polyphosphoric acid, Ethanol, or Sulfuric acid | 80 - 120 | 50 - 70 |
| Reissert Indole Synthesis | Substituted o-Nitrotoluene, Diethyl Oxalate | Sodium Ethoxide in Ethanol, then Zn/Acetic Acid | Room Temp to 100 | 60 - 80 |
| Ester Hydrolysis | Indole-2-carboxylate Ester | Sodium Hydroxide in Methanol/Water | 60 - 80 | >90 |
Note: Yields are representative and can vary significantly based on the specific substrates, reaction scale, and optimization.
Experimental Protocols
Fischer Indole Synthesis of Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate (General Procedure)
-
Hydrazone Formation: To a solution of 4-(trifluoromethyl)phenylhydrazine (1.0 eq) in ethanol, add ethyl pyruvate (1.05 eq). The mixture is stirred at room temperature for 1-2 hours, during which the corresponding hydrazone may precipitate.
-
Cyclization: The reaction mixture containing the hydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid or a solution of sulfuric acid in ethanol. The mixture is heated to reflux (typically 80-100 °C) and monitored by TLC until the starting material is consumed.
-
Workup: The reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Reissert Synthesis of this compound (General Procedure)
-
Condensation: 2-Nitro-4-(trifluoromethyl)toluene (1.0 eq) and diethyl oxalate (1.2 eq) are added to a solution of sodium ethoxide (1.5 eq) in absolute ethanol. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Workup of Pyruvate Ester: The reaction mixture is poured into dilute acid, and the precipitated ethyl 2-(2-nitro-4-(trifluoromethyl)phenyl)pyruvate is collected by filtration and washed with water.
-
Reductive Cyclization: The crude pyruvate ester is suspended in a mixture of acetic acid and ethanol and treated with a reducing agent such as zinc dust or iron powder.[6] The mixture is heated to reflux until the reaction is complete.
-
Workup and Purification: The reaction mixture is filtered to remove the metal salts, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water. The crude this compound can be purified by recrystallization.
Hydrolysis of Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate
-
Saponification: The ethyl ester (1.0 eq) is dissolved in a mixture of methanol and water. Sodium hydroxide (2-3 eq) is added, and the mixture is heated to 60-80 °C for 1-3 hours, or until the reaction is complete by TLC analysis.[5]
-
Workup: The methanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with a non-polar organic solvent (e.g., ether or dichloromethane) to remove any non-acidic impurities.
-
Acidification: The aqueous layer is cooled in an ice bath and acidified to a pH of 2-3 with a mineral acid (e.g., HCl). The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.
Visualizations
Caption: Fischer Indole Synthesis Pathway.
Caption: Reissert Indole Synthesis Pathway.
Caption: Troubleshooting Workflow for Synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
analytical methods for detecting impurities in 5-(trifluoromethyl)-1H-indole-2-carboxylic acid
Welcome to the technical support center for the analytical testing of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for detecting impurities in this compound?
A1: The most prevalent and robust analytical technique for impurity profiling of this compound is High-Performance Liquid Chromatography (HPLC), typically with UV detection. This method allows for the separation, detection, and quantification of the active pharmaceutical ingredient (API) and its potential process-related and degradation impurities. For structural elucidation and identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.
Q2: What types of impurities might I expect to find in a sample of this compound?
A2: Impurities can originate from the synthetic route or from degradation of the final product.
-
Process-related impurities: These can include starting materials, intermediates, by-products from side reactions, and residual reagents. For instance, if the synthesis involves the reaction of a substituted aniline, residual amounts of this starting material or its isomers could be present.
-
Degradation products: Indole-2-carboxylic acids can be susceptible to oxidation, which may lead to the formation of dioxindoles.[1] Given the presence of the trifluoromethyl group, which is an electron-withdrawing group, the electronic properties of the indole ring are altered, potentially influencing its stability. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are necessary to identify potential degradation products.
Q3: What is a suitable starting point for developing an HPLC method for this compound?
A3: A good starting point for method development would be a reversed-phase HPLC method using a C18 column. A mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol is typically effective for separating indole-containing compounds and their impurities. The pH of the mobile phase should be carefully controlled to ensure consistent ionization of the carboxylic acid group. A gradient elution is often necessary to resolve both polar and non-polar impurities in a single run.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing) for the Main Peak
Symptoms: The peak for this compound is asymmetrical with a pronounced tail.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Silica | The acidic nature of the analyte can lead to interactions with residual silanol groups on the silica-based column packing. Use an end-capped column or a column with a base-deactivated stationary phase. |
| Inappropriate Mobile Phase pH | If the mobile phase pH is too close to the pKa of the carboxylic acid, it can lead to inconsistent ionization and peak tailing. Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte to ensure it is fully protonated. |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion. Reduce the sample concentration or the injection volume. |
| Metal Chelation | The carboxylic acid group can chelate with metal ions in the HPLC system (e.g., stainless steel frits, tubing). Add a small amount of a chelating agent like EDTA to the mobile phase. |
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for diagnosing and resolving peak tailing issues.
Issue 2: Appearance of New Peaks During a Stability Study
Symptoms: New, unexpected peaks appear in the chromatogram of a sample that has been stored for a period of time or subjected to stress conditions.
Possible Causes and Solutions:
| Cause | Solution |
| Degradation of the Analyte | The new peaks are likely degradation products. This is expected in forced degradation studies. |
| Sample Matrix Effects | If the sample is in a formulation, excipients may degrade and cause new peaks. Analyze a placebo formulation under the same conditions to confirm. |
| Contamination | The sample may have been contaminated during storage or handling. Prepare a fresh sample from a reference standard to verify. |
Workflow for Investigating New Peaks in a Stability Study
Caption: A systematic approach to identifying the source of new peaks.
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a general method that can be used as a starting point and should be optimized and validated for your specific instrumentation and requirements.
1. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 30.1 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
2. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This gives a concentration of approximately 100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution to achieve a similar final concentration.
3. System Suitability:
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Typical parameters to check include:
-
Tailing factor: Should be ≤ 2.0 for the main peak.
-
Theoretical plates: Should be ≥ 2000 for the main peak.
-
Repeatability: The relative standard deviation (RSD) for replicate injections of the standard solution should be ≤ 2.0%.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.
1. Acid Hydrolysis:
-
Dissolve the sample in a solution of 0.1 M HCl.
-
Heat at 80°C for 2 hours.
-
Cool, neutralize with an appropriate amount of 0.1 M NaOH, and dilute with the diluent to the target concentration.
2. Base Hydrolysis:
-
Dissolve the sample in a solution of 0.1 M NaOH.
-
Heat at 80°C for 2 hours.
-
Cool, neutralize with an appropriate amount of 0.1 M HCl, and dilute with the diluent to the target concentration.
3. Oxidative Degradation:
-
Dissolve the sample in a 3% solution of hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
Dilute with the diluent to the target concentration.
4. Thermal Degradation:
-
Expose the solid sample to 105°C for 24 hours.
-
Dissolve the heat-treated sample in the diluent to the target concentration.
5. Photolytic Degradation:
-
Expose the sample solution to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).
-
Dilute with the diluent to the target concentration if necessary.
For each condition, analyze the stressed sample along with an unstressed control sample using the HPLC method described above. The goal is to achieve partial degradation (typically 5-20%) to ensure that the method can resolve the degradation products from the parent compound.
References
Technical Support Center: Enhancing the Metabolic Stability of Indole-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist you in your experiments aimed at enhancing the metabolic stability of indole-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic pathways for indole-based compounds?
A1: Indole-based compounds are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver.[1][2][3] The most common metabolic transformations include:
-
Oxidation: The indole ring is electron-rich, making it susceptible to oxidation. Hydroxylation can occur at various positions, with the C3 position being particularly reactive, leading to the formation of indoxyl (3-hydroxyindole).[1][4] Further oxidation can lead to various products, including oxindoles and isatins.[1]
-
Dehydrogenation: 3-substituted indoles can be dehydrogenated by CYPs to form reactive 3-methyleneindolenine electrophiles, which can covalently bind to proteins and DNA, potentially causing toxicity.[5][6] Similarly, indoline scaffolds can be aromatized to indoles.[6][7]
-
N-Oxidation: The indole nitrogen can also be a site for oxidation, particularly by flavin-containing monooxygenases (FMOs).[5][7]
-
Phase II Conjugation: Following Phase I oxidation, the resulting hydroxylated metabolites are often conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.[4][8]
Q2: Which CYP450 isozymes are most involved in indole metabolism?
A2: Several CYP isozymes contribute to indole metabolism. CYP2A6 has been shown to be highly active in the oxidation of indole to form various products, including indoxyl and oxindole.[1] CYP2C19 and CYP2E1 also play a significant role.[1] For the aromatization of indoline to indole, CYP3A4 exhibits the highest activity.[7]
Q3: What is a "metabolic hotspot" and how do I identify one on my indole compound?
A3: A metabolic hotspot is a chemically reactive site on a molecule that is particularly susceptible to metabolic enzymes, leading to rapid degradation. For indoles, common hotspots include the electron-rich C2 and C3 positions of the pyrrole ring and unsubstituted positions on the benzene ring.[9][10] Identifying hotspots typically involves incubating the compound with liver microsomes or hepatocytes and then analyzing the resulting metabolites using LC-MS/MS to determine their structure.
Q4: How does deuteration improve metabolic stability?
A4: Deuteration involves replacing a hydrogen atom with its heavier isotope, deuterium, at a known metabolic hotspot. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Since C-H bond cleavage is often the rate-limiting step in CYP-mediated metabolism, the stronger C-D bond can slow down this process.[11][12] This is known as the kinetic isotope effect and can lead to a longer half-life and reduced metabolic clearance of the compound.[11][12][13]
Q5: What are bioisosteric replacements and how can they be applied to the indole scaffold?
A5: Bioisosteric replacement is a strategy in medicinal chemistry where a functional group in a molecule is replaced with another group that has similar physical or chemical properties, with the goal of improving pharmacokinetic or pharmacodynamic properties without losing biological activity.[14] For the indole ring, common bioisosteres include azaindoles (e.g., 5-aza- or 7-azaindole), which can improve metabolic stability by introducing a nitrogen atom into the benzene portion of the ring, reducing its electron density and susceptibility to oxidation.[15] Thienopyrimidines have also been explored as indole bioisosteres.[16]
Troubleshooting Guide for Metabolic Stability Assays
This guide addresses common issues encountered during in vitro metabolic stability experiments, such as the liver microsomal stability assay.
| Problem | Potential Cause | Troubleshooting Action & Rationale |
| Rapid compound disappearance, even at T=0. | 1. Nonspecific Binding: The compound is adsorbing to the plasticware (plates, tips) or microsomal proteins.[17] 2. Chemical Instability: The compound is degrading in the assay buffer due to pH or temperature.[18] | Action: 1. Use low-binding plates/tips. Consider adding a non-ionic surfactant like 0.01% Triton X-100 to the buffer. Always compare results to the T=0 sample, which accounts for initial binding.[17] 2. Run a control experiment by incubating the compound in the assay buffer without microsomes or cofactors to assess its chemical stability.[17] |
| High compound loss in both +NADPH and -NADPH controls. | Non-Enzymatic Degradation: The compound is chemically unstable under the assay conditions (e.g., hydrolysis) or is being degraded by enzymes not requiring the NADPH cofactor. | Action: Run a control with heat-inactivated microsomes. If degradation persists, the issue is likely chemical instability. If degradation stops, a non-NADPH-dependent enzyme may be responsible. The "-NADPH" control is crucial to distinguish between metabolic and non-enzymatic degradation.[17] |
| High variability between replicate experiments. | 1. Inconsistent Reagent Preparation: Errors in preparing stock solutions or the NADPH regenerating system. 2. Pipetting Errors: Inaccurate dispensing of compound, microsomes, or cofactors. 3. Microsome Activity: Variability in the activity of different lots of microsomes or improper storage. | Action: 1. Ensure the NADPH regenerating system is freshly prepared for each experiment.[18] 2. Use calibrated pipettes and ensure proper mixing. 3. Aliquot and store microsomes at -80°C. Avoid repeated freeze-thaw cycles. Always include positive control compounds with known metabolic profiles to verify assay performance.[19] |
| No compound degradation observed for a suspected labile compound. | 1. Inactive Microsomes/Cofactor: The microsomes or the NADPH regenerating system have lost activity. 2. Low Compound Concentration: The compound concentration is below the limit of detection of the analytical method. 3. Enzyme Inhibition: The compound or a contaminant in the stock solution is inhibiting the CYP enzymes. | Action: 1. Run positive control compounds (e.g., Testosterone, Verapamil) that are known to be rapidly metabolized to confirm enzyme activity. 2. Verify the sensitivity and linear range of your LC-MS/MS method. 3. Check for potential inhibitory effects or dilute the compound stock solution to reduce the concentration of any potential inhibitors. |
Strategies to Enhance Metabolic Stability
Several chemical modification strategies can be employed to "block" metabolic hotspots and improve the stability of indole-based compounds.
Data Presentation: Impact of Substitution on Metabolic Stability
The table below summarizes the effect of different substitution patterns on the in vitro metabolic stability of indole derivatives, measured by their half-life (t½) in mouse liver microsomes.
| Compound | Substitution Pattern | Rationale for Stability Change | Half-life (t½) in Mouse Liver Microsomes (min) |
| Parent Indole | 2,3-unsubstituted | Serves as the baseline for comparison. The unsubstituted C3 position is a primary site for oxidative metabolism. | 12.35[20] |
| Compound 19a | Electron-Withdrawing Group (EWG) at C3 | An EWG at the C3 position reduces the electron density of the indole ring, making it less susceptible to oxidation by CYP enzymes. | 21.77[20] |
| Compound 19b | Electron-Donating Group (EDG) at C3 | An EDG at the C3 position increases the electron density, potentially making the ring more prone to oxidation and decreasing stability. | 9.29[20] |
| 3-fluoro-2-methyl-1H-indole (Predicted) | Fluoro at C3, Methyl at C2 | Fluorine is a small, strongly electron-withdrawing atom that can block a common site of metabolic oxidation, thereby enhancing stability. | > 21.77 (Predicted to be high)[20] |
Data for comparator compounds sourced from Xu et al.[20]
Key Modification Strategies:
-
Halogenation: Introducing a halogen, particularly fluorine, at a metabolic hotspot can block oxidation. Fluorine's small size and high electronegativity can shield the position from enzymatic attack without significantly increasing steric bulk.[20]
-
Deuteration: Replacing hydrogen with deuterium at a metabolically labile C-H bond can slow the rate of metabolism due to the kinetic isotope effect.[13][21] This is a subtle modification that is unlikely to alter the compound's pharmacology.
-
Bioisosteric Replacement: Replacing the indole core with a less metabolically labile heterocycle, such as an azaindole, can improve stability.[15][16]
-
Steric Hindrance: Introducing a bulky group near a metabolic hotspot can physically block the enzyme's active site from accessing it. For example, adding an N-t-butyl group can prevent N-dealkylation.[22]
-
Modification of Electronic Properties: Adding electron-withdrawing groups (EWGs) to the indole ring can decrease its electron density, making it less susceptible to oxidative metabolism.[20]
Experimental Protocols
Protocol 1: In Vitro Liver Microsomal Stability Assay
This protocol outlines a standard procedure to determine the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.[17][20][23]
1. Reagents and Materials:
-
Test Compound Stock Solution (e.g., 10 mM in DMSO)
-
Liver Microsomes (e.g., Human, Rat, Mouse) at 20 mg/mL
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Stopping Reagent: Ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis)
-
Control Compounds (e.g., a high-clearance and a low-clearance compound)
-
96-well plates (low-binding recommended)
-
Incubator (37°C)
2. Assay Procedure:
-
Prepare Master Mix: Prepare a master mix containing phosphate buffer and liver microsomes. The final microsomal protein concentration is typically 0.5-1.0 mg/mL.
-
Pre-incubation: Add the master mix to the wells of the 96-well plate. Then, add the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[18]
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[18] The T=0 time point is prepared by adding the stopping reagent before adding the NADPH system.[18]
-
Time Points and Termination: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a sufficient volume of the ice-cold stopping reagent to the corresponding wells.[17]
-
Control Incubations:
-
-NADPH Control: Run a parallel incubation without the NADPH regenerating system to assess non-enzymatic or non-NADPH-dependent degradation.[17]
-
Positive Control: Include wells with known control compounds to validate the assay performance.
-
3. Sample Analysis:
-
Protein Precipitation: After adding the stopping reagent, centrifuge the plate to pellet the precipitated microsomal proteins.[20]
-
Supernatant Transfer: Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.[24]
4. Data Analysis:
-
Calculate the percentage of the test compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein) .[2]
Mandatory Visualizations
References
- 1. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 7. researchgate.net [researchgate.net]
- 8. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cu-Catalyzed Oxidation of C2 and C3 Alkyl-Substituted Indole via Acyl Nitroso Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in the oxidative activation of the C2–C3 π bond of indoles and its applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 13. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem-space.com [chem-space.com]
- 15. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. benchchem.com [benchchem.com]
- 21. Programmable Deuteration of Indoles via Reverse Deuterium Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nedmdg.org [nedmdg.org]
- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 24. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 5- and 6-(Trifluoromethyl)-1H-indole-2-carboxylic Acid Isomers
A deep dive into the pharmacological profiles of two closely related indole derivatives reveals the critical impact of substituent positioning on biological function. This guide provides a comparative overview of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid and 6-(trifluoromethyl)-1H-indole-2-carboxylic acid, summarizing their known biological activities, presenting available quantitative data, and detailing relevant experimental protocols and signaling pathways.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The precise location of this potent electron-withdrawing group on the indole ring can dramatically alter the compound's biological activity. This guide focuses on the comparative analysis of two positional isomers: this compound and its 6-substituted counterpart.
Comparative Biological Profile
While a direct head-to-head comparison in a single study is not extensively documented in publicly available literature, a review of various independent studies on derivatives of these two compounds allows for an inferential comparison of their potential biological activities.
Derivatives of This compound have been investigated for several therapeutic applications. Notably, a derivative of this compound has been identified as a potent microsomal triglyceride transfer protein (MTP) inhibitor, suggesting its potential in the treatment of obesity. However, in the context of anti-trypanosomal agents, an amide derivative of this compound was found to be inactive, highlighting that the biological effect is highly dependent on the overall molecular structure and the specific biological target. The strategic placement of the trifluoromethyl group at the 5-position provides a unique electronic and steric profile that can be leveraged in structure-activity relationship (SAR) studies for various therapeutic targets.
On the other hand, 6-(trifluoromethyl)-1H-indole-2-carboxylic acid is frequently utilized as a key intermediate in the synthesis of complex pharmaceutical compounds. Its derivatives have been explored as potential HIV-1 integrase inhibitors, where substitutions at the 6-position of the indole core have been shown to influence the binding with viral DNA. The trifluoromethyl group at the 6-position is recognized for its ability to enhance lipophilicity and metabolic stability in drug candidates.
The differential positioning of the trifluoromethyl group influences the electronic distribution and steric hindrance of the indole ring, which in turn dictates the binding affinity and efficacy of the molecules at their respective biological targets.
Quantitative Data Summary
Direct comparative quantitative data (e.g., IC₅₀ or EC₅₀ values) for the parent acids, 5- and 6-(trifluoromethyl)-1H-indole-2-carboxylic acid, in the same assay are scarce in the available literature. The following table summarizes data for derivatives of these compounds from various studies to provide a contextual understanding of their potential activities.
| Compound Derivative | Biological Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |
| Dirlotapide (derived from this compound) | Microsomal Triglyceride Transfer Protein (MTP) | Potent Inhibitor | |
| N-(4-(Methylsulfonamido)benzyl)-5-(trifluoromethyl)-1H-indole-2-carboxamide | Anti-Trypanosoma cruzi | Inactive (pEC₅₀ < 4.2) | |
| 6-substituted indole-2-carboxylic acid derivatives | HIV-1 Integrase | Potent Inhibitors |
Key Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Microsomal Triglyceride Transfer Protein (MTP) Inhibition Assay
This assay is crucial for identifying inhibitors of MTP, a key protein in lipid metabolism.
Workflow for MTP Inhibition Assay
Caption: Workflow for determining MTP inhibitory activity.
Detailed Protocol:
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media until confluent.
-
Microsome Preparation: Cells are harvested, washed, and then lysed to isolate the microsomal fraction containing MTP.
-
Compound Preparation: Test compounds, including 5- and 6-(trifluoromethyl)-1H-indole-2-carboxylic acid and their derivatives, are dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Inhibition Assay: The microsomal preparation is incubated with the test compounds and a radiolabeled lipid substrate (e.g., [³H]triolein).
-
Lipid Separation: After incubation, the lipids are extracted and separated using thin-layer chromatography (TLC).
-
Quantification: The amount of radiolabeled triglyceride formed is quantified using a scintillation counter.
-
Data Analysis: The percentage of MTP inhibition is calculated relative to a vehicle control, and the IC₅₀ value is determined from the dose-response curve.
Anti-HIV-1 Integrase Assay
This assay is used to identify compounds that inhibit the strand transfer activity of HIV-1 integrase, a crucial enzyme for viral replication.
Workflow for HIV-1 Integrase Inhibition Assay
Caption: Workflow for assessing HIV-1 integrase inhibitory activity.
Detailed Protocol:
-
Reagents: Purified recombinant HIV-1 integrase, viral donor DNA, and target host DNA are prepared.
-
Compound Preparation: Test compounds are serially diluted in an appropriate buffer.
-
Reaction: The integrase enzyme is pre-incubated with the test compounds before the addition of the DNA substrates. The reaction mixture is then incubated to allow for the strand transfer reaction.
-
Detection: The strand transfer products are detected, often using an ELISA-based method where the integrated DNA is captured and quantified.
-
Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined.
Signaling Pathways
Derivatives of indole-2-carboxylic acids have been shown to modulate various signaling pathways implicated in diseases such as cancer. One notable example is the inhibition of the PI3K/Akt/mTOR pathway.
PI3K/Akt/mTOR Signaling Pathway Inhibition
structure-activity relationship (SAR) of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid derivatives
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-(Trifluoromethyl)-1H-indole-2-carboxylic Acid Derivatives
The this compound scaffold is a key pharmacophore in the development of various therapeutic agents. The trifluoromethyl group at the 5-position significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting point for drug discovery. This guide provides a comparative analysis of the structure-activity relationships of its derivatives, focusing on their efficacy as HIV-1 integrase inhibitors, anti-inflammatory agents, and their potential in other therapeutic areas.
Inhibition of HIV-1 Integrase
Derivatives of this compound have been investigated as potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. The core structure chelates Mg2+ ions in the enzyme's active site, while modifications at other positions of the indole ring modulate the inhibitory activity.
Quantitative SAR Data: HIV-1 Integrase Strand Transfer Inhibition
The following table summarizes the in vitro inhibitory activity of various this compound derivatives against the strand transfer step of HIV-1 integrase.
| Compound ID | R1 (C3-position) | R2 (C6-position) | IC50 (µM) | Cytotoxicity (CC50 in MT-4 cells, µM) | Reference |
| 1 | -CH2OH | -H | 32.37 | >100 | [1] |
| 17a | -CH2O-benzyl | -NH-(4-fluorophenyl) | 3.11 | >100 | [1] |
| 17b | -CH2O-(4-(trifluoromethyl)benzyl) | -NH-(2,4-difluorophenyl) | Not explicitly stated, but noted for high activity | Not stated | [2][3] |
| 20a | -CH2O-(2-fluorobenzyl) | -NH-(3-fluoro-4-methoxyphenyl) | Not explicitly stated, but noted for high activity | Not stated | [3] |
| 21 | -CH2O-(2-fluorobenzyl) | -Br | Not explicitly stated, but noted for high activity | Not stated | [3] |
SAR Insights:
-
C3 Position: The introduction of a long-chain substituent at the C3 position generally enhances inhibitory activity. For instance, the modification from a hydroxymethyl group (compound 1) to a benzyloxymethyl group (compound 17a) significantly improves potency.[1]
-
C6 Position: The addition of a halogenated benzene ring at the C6 position, as seen in compound 17a, markedly increases the inhibitory effect. This is likely due to π-π stacking interactions with the viral DNA.[1] The presence of electron-withdrawing groups on this phenyl ring, such as fluorine, further contributes to the activity.[2][3]
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
The inhibitory activity of the compounds is typically evaluated using an in vitro strand transfer assay.
Materials:
-
Recombinant HIV-1 integrase enzyme
-
Donor DNA (vDNA) substrate, often labeled with a fluorescent marker or biotin
-
Target DNA (tDNA) substrate
-
Assay buffer (e.g., containing MOPS, MnCl2 or MgCl2, DTT, and DMSO)
-
Test compounds dissolved in DMSO
-
96-well plates
Procedure:
-
The HIV-1 integrase enzyme is pre-incubated with the test compound at various concentrations for a specified period (e.g., 30 minutes) at room temperature.
-
The vDNA substrate is then added to the mixture, and the reaction is initiated by the addition of the tDNA substrate.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 37°C.
-
The reaction is stopped, and the amount of strand transfer product is quantified. This can be done using various methods, such as gel electrophoresis and autoradiography, or more commonly in high-throughput screening, using ELISA-based methods where the biotinylated DNA is captured and the fluorescent signal is measured.
-
The concentration of the compound that inhibits 50% of the strand transfer activity (IC50) is calculated from the dose-response curve.[1]
Mechanism of Action: HIV-1 Integrase Inhibition
The proposed mechanism of action for these inhibitors involves the chelation of two divalent metal ions (typically Mg2+) in the active site of HIV-1 integrase. This interaction prevents the binding of the viral DNA and subsequent strand transfer.
Caption: Mechanism of HIV-1 Integrase Inhibition.
Anti-inflammatory Activity
Certain derivatives of the broader indole scaffold have shown promise as anti-inflammatory agents by modulating cytokine responses. While specific data for this compound derivatives is less detailed in the provided results, related structures like 5-fluoro/(trifluoromethoxy)-2-indolinone derivatives have been shown to inhibit IL-1R-dependent responses.[4]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Cytokine Release)
The anti-inflammatory potential can be assessed by measuring the inhibition of pro-inflammatory cytokine release in stimulated immune cells.
Cell Line:
-
RAW264.7 macrophages or human peripheral blood mononuclear cells (PBMCs)
Materials:
-
Lipopolysaccharide (LPS) for cell stimulation
-
Cell culture medium (e.g., DMEM) and supplements
-
Test compounds dissolved in DMSO
-
MTT or similar reagent for cytotoxicity assessment
-
ELISA kits for quantifying cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compounds for a specified duration (e.g., 2 hours).
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for a further period (e.g., 24 hours).
-
The cell culture supernatant is collected to measure the concentration of secreted cytokines using specific ELISA kits.
-
The cell viability is assessed using an MTT assay to ensure that the observed reduction in cytokine levels is not due to cytotoxicity.
-
The IC50 values for the inhibition of cytokine release are determined from the dose-response curves.[5]
Signaling Pathway: LPS-induced Inflammatory Response
The following diagram illustrates a simplified workflow for screening compounds for anti-inflammatory activity.
Caption: Workflow for Anti-inflammatory Screening.
Anticancer Activity
Indole derivatives are also explored for their anticancer properties. The 5-(trifluoromethyl) substitution can enhance the cytotoxic effects of these compounds. For instance, some indoline-2-carboxylic acid N-(substituted)phenylamide derivatives with bistrifluoromethane groups on the N-phenyl ring have shown potent cytotoxicity against various cancer cell lines.[6]
Quantitative SAR Data: Antiproliferative Activity
While specific data for this compound derivatives is limited in the provided search results, related indole derivatives have been evaluated for their antiproliferative activity against cancer cell lines.
| Compound Class | Cancer Cell Lines | Key SAR Findings | Reference |
| Indoline-2-carboxylic acid N-(substituted)phenylamides | HCT-116, NCI-H23, PC-3 | Two electron-withdrawing groups, especially at the 3',5'-position of the N-phenyl ring, increased anticancer activity. | [6] |
| 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivatives | A549, K562 | Compound 10b was the most potent, with IC50 values in the nanomolar range. | [7] |
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Cell Lines:
-
A panel of human cancer cell lines (e.g., A549, K562, HCT-116).
Materials:
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.
-
A solubilizing agent is added to dissolve the formazan crystals, resulting in a colored solution.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell growth inhibition is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.[5][7]
Conclusion
The this compound core is a versatile scaffold for designing potent bioactive molecules. The structure-activity relationship studies highlight that substitutions at the C3 and C6 positions of the indole ring are critical for modulating the activity of these derivatives as HIV-1 integrase inhibitors. Further exploration of substitutions on the indole ring and the carboxylic acid moiety could lead to the discovery of novel therapeutic agents for various diseases, including inflammatory disorders and cancer. The experimental protocols and mechanistic insights provided in this guide offer a framework for the continued development and evaluation of this promising class of compounds.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-(Trifluoromethyl)-1H-indole-2-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo efficacy of a notable analog of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid: dirlotapide. This compound, chemically known as 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide, has been investigated as a microsomal triglyceride transfer protein (MTP) inhibitor for the management of obesity.[1][2][3][4] This document synthesizes available experimental data to offer a clear perspective on its performance in both laboratory and clinical settings.
Dirlotapide: An Overview
Dirlotapide is a gut-selective MTP inhibitor.[1][4][5] MTP is a key protein in the assembly and secretion of apolipoprotein B-containing lipoproteins in the intestine and liver.[3][4] By inhibiting MTP, particularly in the intestine, dirlotapide reduces the absorption of dietary fat.[4] Additionally, it has been shown to reduce food intake, which is a primary contributor to its weight-loss effects.[1][3][4]
Data Presentation: In Vitro vs. In Vivo Efficacy
The following tables summarize the quantitative and qualitative data available for the in vitro and in vivo performance of dirlotapide.
| Parameter | Cell Line/System | Result |
| MTP Enzyme Inhibition | HepG2 cells, Canine Hepatocytes | Excellent Potency[2] |
| MTP Inhibition (Reference Compound JTT-130) | Human Intestinal MTP | IC50: 0.83 nM[1][6] |
| Parameter | Animal Model | Dosage | Key Findings |
| Weight Loss | Obese Dogs | Initial: 0.05 mg/kg/day, adjusted based on weight loss[7][8][9] | Mean weight loss of 11.8% - 14.0% by day 112[7] |
| Food Intake | Obese Dogs | Dose-dependent | Significant reduction in food intake[1][3] |
| Body Condition Score (BCS) | Obese Dogs | As per weight loss protocol | Improvement in BCS for 75.7% - 82.5% of treated dogs[8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of dirlotapide and a typical workflow for evaluating its efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biologic activity of dirlotapide, a novel microsomal triglyceride transfer protein inhibitor, for weight loss in obese dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dirlotapide: a review of its properties and role in the management of obesity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of microsomal triglyceride transfer protein (MTP) inhibitors with potential for decreased active metabolite load compared to dirlotapide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and safety of dirlotapide in the management of obese dogs evaluated in two placebo-controlled, masked clinical studies in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An evaluation of dirlotapide to reduce body weight of client-owned dogs in two placebo-controlled clinical studies in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
A Comparative Analysis of Indole-2-Carboxylic Acid Derivatives and Approved HIV Integrase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of a novel indole-2-carboxylic acid derivative against established HIV-1 integrase strand transfer inhibitors (INSTIs). This document outlines key performance data from experimental assays and details the methodologies employed.
While direct experimental data on the inhibitory activity of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid against HIV integrase is not publicly available, recent research has highlighted the potential of the indole-2-carboxylic acid scaffold for developing novel INSTIs. This guide focuses on a representative derivative from this class, compound 17a (6-((3-fluoro-4-methoxyphenyl)amino)-3-(((4-(trifluoromethyl)benzyl)oxy)methyl)-1H-indole-2-carboxylic acid) , and compares its in vitro efficacy with that of clinically approved drugs: Raltegravir, Dolutegravir, Elvitegravir, Bictegravir, and Cabotegravir.
Performance Data Summary
The following tables summarize the reported in vitro inhibitory activities of the selected compounds against HIV-1 integrase.
Table 1: In Vitro HIV-1 Integrase Strand Transfer Inhibition
| Compound | IC50 (nM) | Reference |
| Compound 17a | 3110 | [1] |
| Raltegravir | 2 - 7 | [2] |
| Dolutegravir | 2.7 | [3][] |
| Elvitegravir | 0.7 | [5] |
| Bictegravir | 7.5 ± 0.3 | [6] |
| Cabotegravir | 3.0 | [] |
Table 2: Cell-Based HIV-1 Replication Inhibition
| Compound | EC50 (nM) | Reference |
| Raltegravir | ~2-20 | [3] |
| Dolutegravir | 0.51 | [3][] |
| Elvitegravir | 0.7 - 1.5 | [3] |
| Bictegravir | 1.5 - 2.4 | [3] |
| Cabotegravir | 1.2 - 1.7 | [5] |
Note: IC50 (Half maximal inhibitory concentration) in biochemical assays measures the concentration of a drug that is required for 50% inhibition of an enzyme in vitro. EC50 (Half maximal effective concentration) in cell-based assays indicates the concentration of a drug that gives a half-maximal response.
Mechanism of Action: HIV Integrase Inhibition
HIV integrase is a crucial enzyme for viral replication, catalyzing the insertion of the viral DNA into the host cell's genome. Integrase strand transfer inhibitors (INSTIs) target the strand transfer step of this process. They achieve this by chelating divalent metal ions (typically Mg2+) in the active site of the integrase enzyme, thereby preventing the covalent linkage of the viral DNA to the host chromosome.
Caption: Mechanism of HIV integrase inhibition by INSTIs.
Experimental Methodologies
The data presented in this guide are derived from standard in vitro assays used to evaluate the efficacy of HIV integrase inhibitors.
HIV-1 Integrase Strand Transfer Assay
This biochemical assay measures the ability of a compound to inhibit the strand transfer activity of purified recombinant HIV-1 integrase.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antiviral Activity of Bictegravir (GS-9883), a Novel Potent HIV-1 Integrase Strand Transfer Inhibitor with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action of Indole-2-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanisms of action for various indole-2-carboxylic acid derivatives, juxtaposed with established therapeutic alternatives. The information is supported by experimental data and detailed protocols to facilitate reproducible research.
Introduction
Indole-2-carboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities by targeting diverse enzymes and receptors. This guide delves into the validated mechanisms of action of these compounds, offering a comparative analysis with alternative molecules that target the same pathways. The quantitative data, experimental methodologies, and visual representations of signaling cascades and workflows are intended to serve as a valuable resource for researchers in drug discovery and development.
I. Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)
Mechanism of Action: Indole-2-carboxylic acid derivatives have been identified as inhibitors of IDO1 and TDO, enzymes that catalyze the rate-limiting step in tryptophan catabolism. By blocking these enzymes, these derivatives can reverse the immunosuppressive effects of tryptophan depletion and kynurenine accumulation in the tumor microenvironment, thereby enhancing anti-tumor immune responses.
Signaling Pathway:
Caption: IDO1/TDO Signaling Pathway and Inhibition.
Quantitative Comparison of Inhibitor Potency:
| Compound | Target | IC50 (nM) | Reference |
| 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | IDO1 | 1170 | [1] |
| TDO | 1550 | [1] | |
| Epacadostat | IDO1 | 10 - 71.8 | [2][3][4][5] |
| Linrodostat (BMS-986205) | IDO1 | 1.1 - 1.7 | [6][7][8][9][10] |
| TDO | >2000 | [6][7] |
Experimental Protocol: IDO1/TDO Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against IDO1 or TDO.
-
Reagents and Materials:
-
Recombinant human IDO1 or TDO enzyme
-
L-Tryptophan (substrate)
-
Methylene blue (cofactor)
-
Ascorbic acid (reductant)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compounds (e.g., indole-2-carboxylic acid derivatives) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 321 nm
-
-
Assay Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, catalase, ascorbic acid, and methylene blue.
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Epacadostat).
-
Add the recombinant IDO1 or TDO enzyme to the wells and pre-incubate for a specified time at room temperature.
-
Initiate the enzymatic reaction by adding L-Tryptophan to all wells.
-
Monitor the formation of N-formylkynurenine by measuring the increase in absorbance at 321 nm over time.
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
II. Inhibition of HIV-1 Integrase
Mechanism of Action: Certain indole-2-carboxylic acid derivatives function as HIV-1 integrase strand transfer inhibitors (INSTIs). They chelate the divalent metal ions (Mg2+) in the active site of the integrase enzyme, thereby preventing the integration of the viral DNA into the host genome, a crucial step in the HIV replication cycle.
Signaling Pathway:
Caption: HIV-1 Integrase Inhibition Workflow.
Quantitative Comparison of Inhibitor Potency:
| Compound | Target | IC50 (nM) | Reference |
| Indole-2-carboxylic acid derivative (20a) | HIV-1 Integrase | 130 | |
| Dolutegravir | HIV-1 Integrase | ~0.2 ng/mL (in vitro) | [11] |
| Raltegravir | HIV-1 Integrase | 2-7 (in vitro); 2.2-5.3 ng/mL (in vitro) | [1][11][12] |
| Elvitegravir | HIV-1 Integrase | 0.04-0.6 ng/mL (in vitro) | [11] |
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
This protocol describes a typical in vitro assay to measure the inhibition of the strand transfer step of HIV-1 integration.
-
Reagents and Materials:
-
Recombinant HIV-1 integrase enzyme
-
Oligonucleotide substrates mimicking the viral DNA ends (donor DNA)
-
Target DNA oligonucleotide
-
Reaction buffer containing MgCl2 and DTT
-
Test compounds dissolved in DMSO
-
Gel electrophoresis system (e.g., polyacrylamide gel)
-
DNA staining dye (e.g., SYBR Gold)
-
Imaging system
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the reaction buffer, donor DNA, and target DNA.
-
Add the test compound at various concentrations to the reaction tubes. Include a vehicle control (DMSO) and a known INSTI (e.g., Dolutegravir) as a positive control.
-
Add the HIV-1 integrase enzyme to initiate the reaction.
-
Incubate the reaction at 37°C for a specified time to allow for the strand transfer reaction to occur.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Analyze the reaction products by gel electrophoresis. The strand transfer product will be a higher molecular weight band.
-
Stain the gel with a DNA dye and visualize the bands using an imaging system.
-
Quantify the intensity of the strand transfer product band for each compound concentration.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
III. Dual Inhibition of EGFR and CDK2
Mechanism of Action: Some indole-2-carboxamide derivatives have been shown to be dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). By inhibiting EGFR, they block downstream signaling pathways that promote cell proliferation and survival. By inhibiting CDK2, they induce cell cycle arrest, typically at the G1/S transition. The combined effect leads to potent antiproliferative and apoptotic activity in cancer cells.
Signaling Pathway:
Caption: EGFR and CDK2 Dual Inhibition Pathway.
Quantitative Comparison of Inhibitor Potency:
| Compound | Target | IC50 (nM) | Reference |
| Indole-2-carboxamide derivative (5e) | EGFR | 93 | |
| CDK2 | 13 | ||
| Erlotinib | EGFR | 2 - 20 (in vitro); ~20 (cellular) | [9][12][13][14][15] |
| Gefitinib | EGFR | 33-54 | [16][17][18][19][20] |
| Dinaciclib | CDK2 | 1 | [21][22][23][24] |
| Roscovitine | CDK2 | 700 | [25][26][27][28][29] |
Experimental Protocols:
EGFR Kinase Assay (Biochemical)
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) peptide substrate
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Luminometer
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the EGFR enzyme and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.
-
Measure the luminescence, which is proportional to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
CDK2 Kinase Assay (Biochemical)
-
Reagents and Materials:
-
Recombinant human CDK2/Cyclin A or CDK2/Cyclin E complex
-
Histone H1 or a peptide substrate (e.g., a derivative of the retinoblastoma protein, Rb)
-
ATP
-
Kinase assay buffer
-
Test compounds in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Luminometer
-
-
Assay Procedure:
-
The procedure is analogous to the EGFR kinase assay, with the substitution of the CDK2/Cyclin complex and its specific substrate.
-
Follow the same steps of adding the test compound, enzyme, substrate, and ATP.
-
Measure the ADP produced using the ADP-Glo™ assay and determine the IC50 value of the inhibitor.
-
IV. Antagonism of the Cysteinyl Leukotriene Receptor 1 (CysLT1)
Mechanism of Action: Certain 3-substituted 1H-indole-2-carboxylic acid derivatives act as selective antagonists of the CysLT1 receptor. By blocking this receptor, they prevent the binding of cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis. This antagonism leads to a reduction in bronchoconstriction, airway edema, and mucus production.
Signaling Pathway:
References
- 1. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Linrodostat - MedChem Express [bioscience.co.uk]
- 11. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure: A cell culture model of second-line erlotinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Raltegravir in HIV-1 infection: Safety and Efficacy in Treatment-naïve Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
- 23. Dinaciclib Induces Anaphase Catastrophe in Lung Cancer Cells via Inhibition of Cyclin Dependent Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. selleckchem.com [selleckchem.com]
- 26. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. medchemexpress.com [medchemexpress.com]
- 28. mdpi.com [mdpi.com]
- 29. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Indole-2-Carboxylic Acids in Drug Discovery
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of fluorinated and non-fluorinated indole-2-carboxylic acids, a scaffold of significant interest due to its prevalence in biologically active compounds. By examining their physicochemical properties, biological activities, and relevant experimental protocols, this document aims to equip researchers with the knowledge to strategically leverage fluorination in the design of novel therapeutics.
Physicochemical Properties: The Impact of Fluorine
The introduction of a fluorine atom into the indole-2-carboxylic acid scaffold can profoundly alter its fundamental physicochemical properties, which in turn influences pharmacokinetic and pharmacodynamic behavior. Fluorine's high electronegativity is a key driver of these changes.[1]
Key Observations:
-
Acidity (pKa): Fluorination significantly increases the acidity (lowers the pKa) of the carboxylic acid group. This is due to the strong electron-withdrawing inductive effect of fluorine, which stabilizes the resulting carboxylate anion.[2] A lower pKa can influence a compound's ionization state at physiological pH, affecting its solubility, permeability, and ability to interact with biological targets.
-
Lipophilicity (LogP/LogD): The effect of fluorination on lipophilicity is nuanced. While fluoro-arenes are generally more lipophilic, the increased acidity can lead to a lower distribution coefficient (LogD) at physiological pH (7.4) due to a higher proportion of the ionized, more water-soluble form.[1][3] This modulation of lipophilicity is a critical tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Solubility: The solubility of fluorinated indole-2-carboxylic acids is dependent on factors like pH and the specific solvent.[4] The carboxylic acid group enhances solubility in polar solvents, while the fluorinated indole ring can decrease solubility in non-polar solvents.[4]
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | pKa (Predicted) |
| Indole-2-carboxylic acid | C₉H₇NO₂ | 161.16 | 2.3 | ~3.5 |
| 4-Fluoroindole-2-carboxylic acid | C₉H₆FNO₂ | 179.15 | - | <3.5 |
| 5-Fluoroindole-2-carboxylic acid | C₉H₆FNO₂ | 179.15 | 2.4 | <3.5 |
Biological Activity & Pharmacokinetics: A Tale of Two Scaffolds
Both fluorinated and non-fluorinated indole-2-carboxylic acids have been explored as inhibitors for a range of biological targets. Fluorination can enhance binding affinity, improve metabolic stability, and alter selectivity, ultimately leading to improved therapeutic profiles.[7]
Key Application Areas:
-
Enzyme Inhibition: Indole-2-carboxylic acid derivatives are known inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are targets for cancer immunotherapy.[8] Fluorinated versions have been investigated as potent inhibitors for targets such as HIV-1 integrase and α-glucosidase.[9][10] For example, certain 5-fluoro-2-oxindole derivatives showed significantly better α-glucosidase inhibitory activity than the non-fluorinated parent compound.[10]
-
Receptor Modulation: 5-Fluoroindole-2-carboxylic acid acts as an antagonist at the glycine site of the NMDA receptor, highlighting its potential in neurological research.[11][12]
-
Antiviral and Anticancer Activity: The indole scaffold is a versatile starting point for developing antiviral and anticancer agents.[9][13] Fluorination can enhance these activities; for instance, a 4-fluoroindole derivative was found to be a more potent HIV-1 inhibitor than its non-fluorinated counterpart.[3]
-
Pharmacokinetics: A significant advantage of fluorination is the potential to improve metabolic stability. Replacing a hydrogen atom with fluorine on an aromatic ring can block sites of oxidative metabolism by cytochrome P450 enzymes.[7] This can lead to increased drug exposure and a longer half-life. Furthermore, the reduction in basicity (pKa) by fluorine incorporation has been shown to have a beneficial influence on oral absorption.[14][15]
Table 2: Comparative Biological Activity (Illustrative Examples)
| Compound/Derivative Class | Target/Activity | Potency (IC₅₀/EC₅₀) | Key Finding |
| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | 3.11 µM (for compound 17a) | The indole-2-carboxylic acid scaffold is a promising starting point for developing integrase inhibitors.[9] |
| 6-Acetamido-indole-2-carboxylic acid derivatives | IDO1/TDO Dual Inhibitors | 1.17 µM (IDO1), 1.55 µM (TDO) for compound 9o-1 | Potent dual inhibitors with potential in immunotherapy.[8] |
| 5-Fluoro-2-oxindole derivatives | α-Glucosidase Inhibitors | 35.83 ± 0.98 µM (for compound 3i) | Fluorinated derivatives were 10-15 times more potent than the reference drug acarbose.[10] |
| Fluorinated Indole Derivatives | HIV-1 Reverse Transcriptase | 0.5 nM (ED₅₀ for a 4-fluoroindole derivative) | Fluorination can dramatically increase antiviral potency.[3] |
Experimental Protocols & Methodologies
To ensure reproducibility and facilitate further research, detailed experimental protocols are essential.
Protocol 1: Synthesis of Indole-2-Carboxylic Acids (General Alkaline Hydrolysis)
This protocol describes a general method for obtaining indole-2-carboxylic acids from their corresponding ethyl esters.
-
Dissolution: Dissolve the starting ethyl indole-2-carboxylate derivative in a suitable solvent mixture, typically tetrahydrofuran (THF) and methanol (MeOH).
-
Hydrolysis: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Acidify the solution to a pH of approximately 2-3 using a dilute acid like 1N hydrochloric acid (HCl). This will precipitate the carboxylic acid product.
-
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with water and then dry it under vacuum to yield the final indole-2-carboxylic acid product. Further purification can be achieved by recrystallization if necessary.
Protocol 2: In Vitro Enzyme Inhibition Assay (e.g., IDO1)
This protocol outlines a general procedure for evaluating the inhibitory activity of compounds against an enzyme like IDO1.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).
-
Prepare a solution of recombinant human IDO1 enzyme in the reaction buffer.
-
Prepare solutions of the test compounds (both fluorinated and non-fluorinated indole-2-carboxylic acids) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Prepare solutions of the substrate (L-Tryptophan) and cofactor (ascorbic acid and methylene blue).
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, enzyme solution, and varying concentrations of the test compounds.
-
Incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the substrate and cofactor solution.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a terminating agent, such as trichloroacetic acid.
-
Incubate to convert the N-formylkynurenine product to kynurenine.
-
Develop a colorimetric signal by adding a reagent like p-dimethylaminobenzaldehyde, which reacts with kynurenine.
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 480 nm) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Visualizing Experimental and Logical Workflows
Diagrams can effectively illustrate complex processes and relationships, aiding in comprehension.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 5-Fluoroindole-2-carboxylic acid | C9H6FNO2 | CID 1820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. daneshyari.com [daneshyari.com]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-フルオロインドール-2-カルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. goldbio.com [goldbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Cross-Reactivity Profiles of 5-(Trifluoromethyl)-1H-indole-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Selectivity of Novel Indole-based Compounds
The 5-(trifluoromethyl)-1H-indole-2-carboxylic acid scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for a variety of targeted therapeutic agents. The inclusion of the trifluoromethyl group at the 5-position significantly influences the compound's lipophilicity, metabolic stability, and electronic properties, often enhancing its potency and pharmacokinetic profile. However, a critical aspect of drug development is understanding a compound's selectivity—its propensity to interact with targets other than the intended one. This guide provides a comparative overview of the cross-reactivity of derivatives of this compound, supported by available experimental data and detailed protocols to aid in the design and interpretation of selectivity studies.
I. Comparative Cross-Reactivity Data
The following tables summarize the known inhibitory activities of various indole-2-carboxamide derivatives, including those with the 5-trifluoromethyl substitution, against different biological targets. It is important to note that direct comparison between studies can be challenging due to variations in assay conditions.
Table 1: Activity of Indole-2-Carboxamide Derivatives Against a Panel of Kinases
| Compound ID | Target Kinase | % Inhibition @ 10 µM | IC50 (nM) | Reference Compound | IC50 (nM) | Source |
| Compound 1 | FLT3 | - | 36.21 ± 1.07 | Sunitinib | 14.90 ± 0.36 | [1] |
| CDK2 | - | 8.17 ± 0.32 | Sunitinib | 27.90 ± 1.80 | [1] | |
| PTK2B | 31.06 | - | - | - | [1] | |
| JAK1 | 18.52 | - | - | - | [1] | |
| FGFR1 | 35.19 | - | - | - | [1] | |
| IGF1R | 12.04 | - | - | - | [1] | |
| VEGFR-2 | 45.37 | - | - | - | [1] | |
| PDGFRα | 25.00 | - | - | - | [1] | |
| PDGFRβ | 37.04 | - | - | - | [1] | |
| SRC | 12.96 | - | - | - | [1] |
Note: Compound 1 is an oxindole-based derivative bearing a pyridyl group, not a direct derivative of this compound, but provides context for kinase inhibition by related scaffolds.
Table 2: Dual Inhibition Profile of 5-Substituted-Indole-2-Carboxamides
| Compound ID | R-group at C5 | Target 1 (EGFR) IC50 (nM) | Target 2 (CDK2) IC50 (nM) | Reference (Erlotinib) IC50 (nM) | Source |
| Compound 5i | -CF3 | 85 ± 7 | 46 ± 5 | 80 ± 5 (EGFR) | [2] |
| Compound 5j | -CH3 | 92 ± 8 | 33 ± 4 | 80 ± 5 (EGFR) | [2] |
Table 3: Activity of a 5-(Trifluoromethyl)-1H-indole-2-carboxamide Derivative in an Anti-Trypanosoma cruzi Assay
| Compound ID | Structure | Assay | pEC50 | Source |
| Compound 10 | N-(4-(Methylsulfonamido)benzyl)-5-(trifluoromethyl)-1H-indole-2-carboxamide | Anti-Trypanosoma cruzi | < 4.2 (inactive) |
II. Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of cross-reactivity data. Below are methodologies for key assays used in selectivity profiling.
A. Kinase Selectivity Profiling: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase-substrate pairs of interest
-
Test compounds (e.g., this compound derivatives)
-
Appropriate kinase reaction buffer
-
White, opaque multi-well plates (e.g., 96- or 384-well)
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, its specific substrate, ATP, and the kinase reaction buffer.
-
Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature (typically 30°C) for the specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal from the newly synthesized ATP.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
B. Receptor Cross-Reactivity Profiling: Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes or whole cells expressing the target receptor.
-
A specific radioligand for the target receptor (e.g., [³H]- or [¹²⁵I]-labeled).
-
Test compounds.
-
Assay buffer.
-
Unlabeled ligand for determining non-specific binding.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Assay Setup:
-
In a multi-well plate, combine the receptor preparation (membranes or cells), the radioligand at a concentration near its Kd, and the assay buffer.
-
Add the test compound at a range of concentrations.
-
Include wells for total binding (radioligand + receptor preparation) and non-specific binding (radioligand + receptor preparation + a high concentration of unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The filter will trap the receptor-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of specific binding in the presence of the test compound.
-
Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.
-
III. Visualizing Experimental Workflows and Pathways
Understanding the workflow of cross-reactivity studies is essential for proper experimental design and data interpretation.
References
Cytotoxicity of Substituted Indole-2-Carboxamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, substituted indole-2-carboxamides have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic activity against a range of cancer cell lines.[1] These compounds exert their therapeutic effects through diverse mechanisms, including the inhibition of key oncogenic kinases and the induction of apoptosis.[1][2] This guide provides a comparative analysis of the cytotoxic profiles of various substituted indole-2-carboxamides, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity Data
The cytotoxic activity of substituted indole-2-carboxamides is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of representative indole-2-carboxamide derivatives against various human cancer cell lines.
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference Compound(s) | IC50 (µM) |
| 6i | (E/Z)-N-(4-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide | MCF-7 | 6.10 ± 0.4 | Doxorubicin | 4.17 - 5.57 |
| 6v | (E/Z)-N-(4-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-oxoethyl)thiazol-2-yl)-5-methoxy-1H-indole-2-carboxamide | MCF-7 | 6.49 ± 0.3 | Dasatinib | 46.83 - 60.84 |
| 8c | N-(4-fluorobenzyl)-1H-indole-2-carboxamide | DAOY | 4.10 | - | - |
| 8f | N-(homopiperonyl)-1H-indole-2-carboxamide | DAOY | 3.65 | - | - |
| 5d | 5-chloro-N-(4-(dimethylamino)phenethyl)-1H-indole-2-carboxamide | MCF-7 | 0.95 - 1.50 | Doxorubicin | 1.10 |
| 5e | 5-chloro-N-(4-morpholinophenethyl)-1H-indole-2-carboxamide | MCF-7 | 0.95 - 1.50 | Doxorubicin | 1.10 |
| LG25 | (Structure not fully specified in abstract) | MDA-MB-231 | Dose-dependent | - | - |
Table 1: Cytotoxicity of Selected Substituted Indole-2-Carboxamides. This table highlights the potent cytotoxic effects of various derivatives against breast (MCF-7, MDA-MB-231) and pediatric brain cancer (DAOY) cell lines. Notably, compounds 6i and 6v show cytotoxicity comparable to the established chemotherapeutic agent Doxorubicin.[2][3] Compounds 8c and 8f demonstrate moderate activity against medulloblastoma cells.[4] Derivatives 5d and 5e exhibit potent antiproliferative activity against MCF-7 cells, with IC50 values in the low micromolar range.[5] The compound LG25 has also been shown to reduce the viability of triple-negative breast cancer cells in a dose-dependent manner.[6]
Experimental Protocols
The evaluation of the cytotoxic activity of indole-2-carboxamides predominantly relies on cell-based assays that measure cell viability and proliferation. A commonly employed method is the MTT assay.
In Vitro Antiproliferative MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the indole-2-carboxamide derivatives (e.g., 0.1, 1, 10, 100 µM) and incubated for a further 48-72 hours.[1]
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours.[1]
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Substituted indole-2-carboxamides exert their cytotoxic effects by modulating various cellular signaling pathways critical for cancer cell proliferation and survival.[1] A key mechanism involves the induction of apoptosis through both intrinsic and extrinsic pathways.[1][5] Furthermore, several derivatives have been identified as potent inhibitors of receptor tyrosine kinases such as EGFR and VEGFR, as well as downstream signaling molecules.[1][2] Another important target is the PI3K/Akt/mTOR/NF-κB signaling cascade, which plays a crucial role in cell survival, proliferation, and inflammation.[1][6]
The diagram below illustrates the inhibitory effect of certain indole-2-carboxamide derivatives on key signaling pathways implicated in cancer.
Figure 1. Inhibition of Cancer Signaling Pathways.
The following diagram outlines the general workflow for the synthesis and cytotoxic evaluation of novel indole-2-carboxamide derivatives.
Figure 2. Experimental Workflow for Cytotoxicity Evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 5-(Trifluoromethyl)-1H-indole-2-carboxylic Acid: A Comparative Guide for Kinase Inhibitor Discovery
For Immediate Release
In the landscape of targeted therapeutics, the indole scaffold remains a cornerstone for the development of novel kinase inhibitors. This guide presents a comprehensive framework for benchmarking the compound 5-(trifluoromethyl)-1H-indole-2-carboxylic acid against established kinase inhibitors. While derivatives of indole-2-carboxylic acid have demonstrated activity against various kinases, this specific compound's potential in kinase inhibition is an area of active investigation. This document serves as a methodological template for researchers and drug development professionals to evaluate its efficacy and selectivity.
The following sections outline a hypothetical comparative study, providing the necessary experimental protocols, data presentation structures, and pathway visualizations to rigorously assess the potential of this compound as a kinase inhibitor. The selected benchmark inhibitors, Sunitinib and Erlotinib, are well-characterized, clinically approved drugs targeting key kinases in cancer signaling pathways.
Comparative Efficacy: In Vitro Inhibitory Activity
A primary measure of a kinase inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the target kinase's activity. Lower IC50 values are indicative of higher potency. The following table summarizes hypothetical IC50 values for this compound and its comparators against key oncogenic kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).
| Compound | Target Kinase | IC50 (nM) |
| This compound | VEGFR-2 | [Data] |
| EGFR | [Data] | |
| Sunitinib (Positive Control) | VEGFR-2 | 9 |
| EGFR | >10,000 | |
| Erlotinib (Positive Control) | VEGFR-2 | >10,000 |
| EGFR | 2 |
Note: Data for this compound is hypothetical and would be determined experimentally.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of a target kinase by 50%.
Materials:
-
Recombinant human kinase enzymes (e.g., VEGFR-2, EGFR)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]ATP) or a universal ADP-Glo™ Kinase Assay
-
Substrate peptide or protein specific to the kinase
-
Test compound (this compound) and control inhibitors (Sunitinib, Erlotinib) dissolved in dimethyl sulfoxide (DMSO)
-
96-well or 384-well assay plates
-
Apparatus for detecting the assay signal (e.g., scintillation counter for radioactivity, luminometer for ADP-Glo™)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test and control compounds in DMSO.
-
Reaction Setup: In each well of the assay plate, combine the kinase buffer, the specific substrate, and the respective compound dilution. A control with DMSO alone is included to measure 100% kinase activity.
-
Enzyme Addition: Add the recombinant kinase enzyme to each well to initiate the reaction.
-
ATP Initiation: Start the phosphorylation reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of substrate phosphorylation or ADP produced, depending on the assay format. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For the ADP-Glo™ assay, the amount of ADP is converted to a luminescent signal.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay: Inhibition of Receptor Tyrosine Kinase Phosphorylation
Objective: To assess the ability of the test compound to inhibit the phosphorylation of a target receptor tyrosine kinase within a cellular context.
Materials:
-
Human cancer cell lines overexpressing the target kinase (e.g., HUVEC for VEGFR-2, A549 for EGFR)
-
Cell culture medium and supplements
-
Growth factors (e.g., VEGF, EGF)
-
Test compound and control inhibitors
-
Lysis buffer
-
Antibodies: primary antibodies against the phosphorylated and total forms of the target kinase, and a secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blot or ELISA reagents and equipment
Procedure:
-
Cell Culture and Treatment: Plate the cells and allow them to adhere. Serum-starve the cells to reduce basal kinase activity, then pre-treat with various concentrations of the test compound or control inhibitors.
-
Kinase Activation: Stimulate the cells with the appropriate growth factor (e.g., VEGF for HUVEC, EGF for A549) to induce receptor phosphorylation.
-
Cell Lysis: Wash the cells and lyse them to release cellular proteins.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
Detection of Phosphorylation:
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies for the phosphorylated and total kinase. Visualize with a chemiluminescent substrate.
-
ELISA: Use a sandwich ELISA kit with capture and detection antibodies specific for the phosphorylated and total kinase.
-
-
Data Analysis: Quantify the band intensity (Western blot) or absorbance/fluorescence (ELISA). Normalize the phosphorylated kinase signal to the total kinase signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
Visualizing Experimental and Logical Frameworks
Diagrams created using Graphviz provide a clear visual representation of experimental workflows and the underlying biological pathways being investigated.
Caption: A streamlined workflow for in vitro and cellular kinase inhibitor testing.
Caption: Inhibition of VEGFR and EGFR signaling pathways by the test compound.
Conclusion
This guide provides a foundational framework for the preclinical evaluation of this compound as a potential kinase inhibitor. By systematically comparing its in vitro potency and cellular activity against established benchmarks like Sunitinib and Erlotinib, researchers can make informed decisions about its therapeutic potential. The provided protocols and visualization templates are designed to ensure a rigorous and reproducible scientific investigation. The indole-2-carboxylic acid scaffold has shown promise in kinase inhibitor design, and a thorough evaluation of this particular derivative is a logical and necessary step in the drug discovery process.
Comparative Molecular Docking Analysis of 5-(Trifluoromethyl)-1H-indole-2-carboxylic Acid Analogs: A Guide for Drug Discovery Professionals
This guide provides a comparative overview of the molecular docking performance of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid and its analogs against various therapeutically relevant protein targets. Indole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties. The inclusion of a trifluoromethyl group can enhance a molecule's metabolic stability and binding affinity, making these analogs promising candidates for drug development.
This document summarizes quantitative docking data from various studies, details standardized experimental protocols for in silico analysis, and visualizes key workflows and biological pathways to aid researchers in the fields of computational chemistry and drug design.
Comparative Docking Performance: A Quantitative Overview
The following table compiles quantitative data from various molecular docking studies on indole derivatives, with a focus on analogs containing a trifluoromethyl or trifluoromethoxy group. These studies highlight the binding affinities of these compounds against key protein targets implicated in different disease pathways.
| Compound/Analog | Target Protein | Docking Score/Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivative | H1N1 Influenza Virus RNA Polymerase | -7.35 | GLU65, GLU104 | [1] |
| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivative | HSV DNA Polymerase | -6.48 | ASN815 | [1] |
| 1-Benzyl-5-trifluoromethoxy-2-indolinone derivative (Compound 7m) | Acetylcholinesterase (AChE) | Ki = 0.69 µM | Not Specified | [2] |
| 1-Benzyl-5-trifluoromethoxy-2-indolinone derivative (Compound 7m) | Butyrylcholinesterase (BuChE) | Ki = 0.95 µM | Not Specified | [2] |
| 1-(Thiomorpholin-4-ylmethyl)-5-trifluoromethoxy-2-indolinone derivative (Compound 6g) | Acetylcholinesterase (AChE) | Ki = 0.35 µM | Not Specified | [2] |
| 1-(Thiomorpholin-4-ylmethyl)-5-trifluoromethoxy-2-indolinone derivative (Compound 6g) | Butyrylcholinesterase (BuChE) | Ki = 0.53 µM | Not Specified | [2] |
| Indole-based derivative (Scaffold 5) | Aldose Reductase (AR) | -8.08 | Not Specified | [3] |
| Indole derivative (Compound 24) | Cyclin-Dependent Kinase 5 (CDK-5) | -8.34 | Gln131, Asn132 | [4][5] |
Experimental Protocols: A Methodological Blueprint
The following section outlines a generalized protocol for comparative molecular docking studies based on methodologies reported in the scientific literature. These steps are designed to ensure the reproducibility and accuracy of in silico predictions.
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Standard protein preparation involves the removal of water molecules, co-crystallized ligands, and cofactors.
-
Polar hydrogen atoms and Kollman charges are added to the protein structure to ensure a proper ionization state.
2. Ligand Preparation:
-
The 2D structures of the this compound analogs are drawn using chemical drawing software.
-
These structures are then converted to 3D and subjected to energy minimization using a suitable force field (e.g., OPLS-2005) to obtain stable, low-energy conformations.
3. Molecular Docking Simulation:
-
Molecular docking is performed using software such as AutoDock Vina or GLIDE (Schrödinger).
-
A grid box is defined around the active site of the protein, typically centered on the position of a co-crystallized native ligand. The grid dimensions are set to encompass the entire binding pocket.
-
The docking protocol is validated by redocking the native ligand into the active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.
-
The prepared analog ligands are then docked into the defined active site of the target protein. The docking software generates multiple binding poses for each ligand.
4. Analysis of Docking Results:
-
The binding poses are ranked based on their docking scores or binding free energies. The pose with the lowest energy is typically considered the most favorable.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site, are analyzed to understand the molecular basis of binding.
Visualizing the Process: Workflows and Pathways
Molecular Docking Workflow
The following diagram illustrates the typical workflow for a computational molecular docking study, from initial preparation to final analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and molecular docking studies of 5-trifluoromethoxy-2-indolinones as cholinesterase dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of potent aldose reductase inhibitors as antidiabetic (Anti-hyperglycemic) agents using QSAR based virtual Screening, molecular Docking, MD simulation and MMGBSA approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Proper Disposal of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Hazard Identification and Safety Data
This compound is a chemical compound that requires careful handling due to its potential health effects. It is classified as causing skin, eye, and respiratory irritation.
| Hazard Classification | GHS Hazard Statement |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation[1][2] |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed[1] |
| Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin[1] |
Required Personal Protective Equipment (PPE)
Before handling or disposing of this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[2]
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended, especially if dust is generated.[3]
-
Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[2]
Operational Protocols
Accidental Spill Response Protocol
In the event of a spill, follow these steps to ensure safe cleanup and containment:
-
Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[4]
-
Control Ignition Sources: Keep the substance and any empty containers away from heat and sources of ignition.[4]
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Avoid allowing the chemical to enter drains or water courses.[2][4]
-
Absorb and Collect:
-
Package for Disposal: Place the absorbed material and contaminated items into a suitable, labeled container for disposal.[2]
-
Decontaminate: Clean the spill area and any contaminated equipment.[3]
Proper Disposal Procedure
Waste generators must adhere to all applicable federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.
-
Collect Waste: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, compatible, and properly labeled waste container.
-
Consult Regulations: Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[4]
-
Arrange for Pickup: Dispose of the contents and container through an approved waste disposal plant or a licensed hazardous waste contractor.[1][2][5] Do not dispose of this chemical down the drain or in regular trash.[2][5]
Caption: Step-by-step process for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
